3-Bromo-2-chlorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURMIDMOXCNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275017 | |
| Record name | 3-bromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-27-4 | |
| Record name | 3-Bromo-2-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-2-chlorobenzoic acid synthesis from 2-bromo-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The direct conversion of 2-bromo-3-chlorobenzoic acid to its isomer, 3-bromo-2-chlorobenzoic acid, is not a chemically feasible or documented synthetic transformation under standard laboratory conditions. Such a rearrangement would require harsh conditions that would likely lead to a mixture of products and decomposition. This guide presents a robust and reliable two-step synthetic pathway for the preparation of this compound, commencing from 2-chloro-3-nitrobenzoic acid.
The presented synthesis involves an initial reduction of the nitro group to form the key intermediate, 3-amino-2-chlorobenzoic acid. This is followed by a Sandmeyer reaction, a well-established method for the conversion of an amino group to a halide via a diazonium salt intermediate. This pathway offers a clear and reproducible route to the target molecule with good overall yield.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern allows for diverse functionalization and the introduction of this moiety can significantly influence the biological activity of a target molecule. This document provides a detailed, step-by-step experimental protocol for the synthesis of this compound, including quantitative data and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from 2-chloro-3-nitrobenzoic acid. The logical workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-3-nitrobenzoic Acid | C₇H₄ClNO₄ | 201.56 | 237-239 |
| 3-Amino-2-chlorobenzoic Acid | C₇H₆ClNO₂ | 171.58 | 152-162 |
| This compound | C₇H₄BrClO₂ | 235.46 | 168-169 |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1. Reduction | 2-Chloro-3-nitrobenzoic acid, Sodium dithionite (B78146), Aqueous ammonia (B1221849) | Water | Room Temperature | 1 hour | 3-Amino-2-chlorobenzoic acid | ~70%[1] |
| 2. Sandmeyer Reaction | 3-Amino-2-chlorobenzoic acid, NaNO₂, HBr, CuBr | Water | 0-5 (diazotization) | Not specified | This compound | Not specified |
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-chlorobenzoic Acid via Reduction
This protocol details the reduction of 2-chloro-3-nitrobenzoic acid to 3-amino-2-chlorobenzoic acid using sodium dithionite.[1]
Materials:
-
2-Chloro-3-nitrobenzoic acid (15 g, 0.074 mol)
-
Water (105 mL)
-
30% Aqueous Ammonia (6 mL)
-
Sodium dithionite (52 g, 0.298 mol)
-
Concentrated Hydrochloric Acid (approx. 30 mL)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitrobenzoic acid (15 g) and water (105 mL) to form a suspension.
-
With stirring, add 30% aqueous ammonia (6 mL) to the suspension.
-
Add an aqueous solution of sodium dithionite (52 g in an appropriate amount of water) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3.
-
Extract the product with ethyl acetate (2 x 500 mL).
-
Wash the combined organic extracts with water (2 x 100 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-amino-2-chlorobenzoic acid can be further purified by washing with diethyl ether (50 mL) to afford an off-white solid. The reported yield for this procedure is approximately 70%.[1]
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 3-amino-2-chlorobenzoic acid to this compound.
Materials:
-
3-Amino-2-chlorobenzoic acid (1 eq)
-
Concentrated Hydrobromic Acid (48%)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Beakers
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
In a beaker, dissolve 3-amino-2-chlorobenzoic acid in a mixture of concentrated hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the stirred solution of the amine, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide mixture.
-
Evolution of nitrogen gas should be observed. Allow the reaction to proceed, with stirring, until the gas evolution ceases. The reaction may require gentle warming to go to completion.
-
Once the reaction is complete, cool the mixture and collect the precipitated crude product by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.
Conclusion
The synthesis of this compound is effectively achieved through a two-step sequence involving the reduction of 2-chloro-3-nitrobenzoic acid followed by a Sandmeyer reaction of the resulting 3-amino-2-chlorobenzoic acid. This pathway is a reliable and scalable alternative to the hypothetical direct isomerization from 2-bromo-3-chlorobenzoic acid, for which there is no evidence in the chemical literature. The detailed protocols provided in this guide offer a clear roadmap for the successful synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-chlorobenzoic acid, an organic compound of interest in various fields of chemical synthesis and pharmaceutical development. The information presented herein is intended to support research and development activities by providing key data points, experimental methodologies, and a deeper understanding of the compound's chemical behavior.
Core Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid.[1] Its chemical structure, characterized by the presence of bromine and chlorine atoms on the benzoic acid framework, significantly influences its physical and chemical properties. The compound typically appears as a white to pale yellow crystalline solid.[1]
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 56961-27-4[1][2][4][5][6] |
| Molecular Formula | C7H4BrClO2[1][2][4][5][6] |
| Molecular Weight | 235.46 g/mol [1][2][4] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)C(=O)O[2] |
| InChI Key | LNURMIDMOXCNEH-UHFFFAOYSA-N[2][3] |
| Physical Property | Value |
| Melting Point | 168-169 °C[1][5][6] |
| Boiling Point (Predicted) | 336.3 ± 27.0 °C at 760 mmHg[1][4][5] |
| Density (Predicted) | 1.809 ± 0.06 g/cm³ (at 20 °C)[1][5][6] |
| Flash Point (Predicted) | 157.2 ± 23.7 °C[4] |
| Vapor Pressure (Predicted) | 4.44E-05 mmHg at 25°C[1][6] |
| Refractive Index (Predicted) | 1.621[1][4][6] |
| Chemical Property | Value |
| pKa (Predicted) | 2.50 ± 0.25[5][6] |
| LogP (Predicted) | 2.77[4] |
| Solubility | Readily soluble in organic solvents such as ethanol (B145695) and dichloromethane.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.
Methodology:
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like acetonitrile (B52724) or ethanol, to ensure solubility.[7][8] A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared.
-
Titration: The solution of the acid is titrated with the standardized base. The pH of the solution is monitored throughout the titration using a calibrated pH meter with a glass electrode.[7]
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized by the base. Computational methods can also be used to analyze the titration data and derive the pKa value.[7]
Determination of Solubility
Solubility is a fundamental property that affects a compound's bioavailability and formulation. A common method for determining aqueous solubility is the shake-flask method.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.
-
Separation: The suspension is then filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Qualitative Solubility: For a quicker assessment, the solubility in various solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl) can be observed by adding a small amount of the compound to the solvent and shaking vigorously.[9][10]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 56961-27-4 [sigmaaldrich.com]
- 4. This compound | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 56961-27-4 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
A Technical Guide to 3-Bromo-2-chlorobenzoic Acid (CAS: 56961-27-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzoic acid, identified by the CAS number 56961-27-4, is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzene (B151609) ring substituted with bromine, chlorine, and a carboxylic acid group, makes it a versatile intermediate in various chemical syntheses.[1][2] This compound serves as a crucial building block in the development of pharmaceuticals, agricultural chemicals, and advanced materials.[1][3] Its utility stems from the reactivity of its functional groups, which allow for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols to support its use in research and development.
Physicochemical and Spectroscopic Properties
This compound is a white to pale yellow crystalline solid at room temperature.[1][3] It is readily soluble in common organic solvents such as ethanol (B145695) and dichloromethane.[3] The compound's key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56961-27-4 | [2] |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder/solid | [1][3] |
| Melting Point | 168-169 °C | [1][4] |
| Boiling Point | 336.3 °C (Predicted) | [1][3] |
| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | 2.50 ± 0.25 (Predicted) | [6] |
| Solubility | Soluble in ethanol, dichloromethane; Very slightly soluble in water (0.31 g/L at 25 °C, calculated).[3][5] | |
| Storage | Sealed in a dry environment at room temperature.[6] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry, are essential for structure confirmation and purity assessment. This information is typically available from chemical suppliers and provides detailed insights into the molecular structure and integrity of the compound.[7][8]
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the bromine atom, and the chlorine atom. The carboxylic acid is a meta-director for electrophilic aromatic substitution, while the halogen atoms are ortho-, para-directing. This substitution pattern provides a complex but synthetically useful platform for creating polysubstituted aromatic compounds.
Caption: Reactivity profile of this compound.
Representative Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid
While a specific protocol for this compound is not publicly detailed, a reliable method for its isomer, 5-Bromo-2-chlorobenzoic acid, illustrates the common principles of electrophilic aromatic substitution used for this class of compounds.[9] This synthesis involves the bromination of 2-chlorobenzoic acid.
Materials and Reagents:
-
2-chlorobenzoic acid (4.7 g, 0.03 mol)[9]
-
Concentrated sulfuric acid (40 mL)[9]
-
Sodium sulfide (B99878) (0.936 g, 0.012 mol)[9]
-
N-bromosuccinimide (NBS) (5.334 g, 0.03 mol)[9]
-
Methanol (B129727) (24 mL)[9]
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL four-necked flask, combine 2-chlorobenzoic acid (4.7 g), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g).[9]
-
Dissolution: Stir the mixture at 30°C for approximately 20 minutes until a clear solution is obtained.[9]
-
Bromination: Add N-bromosuccinimide (5.334 g) to the solution. Continue stirring at 30°C for 10 minutes.[9]
-
Precipitation: Slowly pour the reaction mixture into 80 mL of an ice-water bath to crystallize the crude product.[9]
-
Purification (Recrystallization):
-
Final Product Isolation:
Caption: Experimental workflow for the synthesis of a bromo-chlorobenzoic acid isomer.
Applications in Research and Drug Development
This compound is a valuable precursor in the synthesis of complex organic molecules. Its applications span multiple domains of chemical science.
-
Pharmaceutical Synthesis: It is a key intermediate for creating biologically active compounds.[1] Research has pointed to its use in developing novel P2X7 receptor antagonists, which are targets for treating inflammatory diseases.[6]
-
Agrochemicals: The compound's structure is relevant in the development of new herbicides and pesticides.[1]
-
Material Science: Studies have shown that this compound possesses good thermal stability, making it a candidate for inclusion in advanced materials.[1]
-
Organic Chemistry Research: It serves as a starting material for synthesizing halogenated biaryl compounds, which are important scaffolds in medicinal chemistry.[1]
Caption: Role of this compound in a drug discovery pathway.
Safety and Handling
This compound is classified as a harmful substance and requires careful handling to avoid exposure.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3][10] All work should be conducted in a well-ventilated chemical fume hood.[10]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [1][2] |
| H312 | Harmful in contact with skin | [1][2] |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H332 | Harmful if inhaled | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11] |
| P405 | Store locked up. | [11] |
In case of accidental contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[3] If inhaled, move to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[3][10]
Conclusion
This compound is a synthetically important compound with significant potential in medicinal chemistry, agrochemical research, and material science. Its well-defined physicochemical properties and versatile reactivity make it a valuable building block for creating novel and complex molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide provides the core technical information necessary for its effective and safe utilization in a laboratory setting.
References
- 1. Buy this compound | 56961-27-4 [smolecule.com]
- 2. This compound | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 56961-27-4 [m.chemicalbook.com]
- 5. CAS # 56961-27-4, this compound - chemBlink [chemblink.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 56961-27-4 | SynZeal [synzeal.com]
- 8. 56961-27-4|this compound|BLD Pharm [bldpharm.com]
- 9. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Solubility of 3-Bromo-2-chlorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2-chlorobenzoic acid in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide also includes solubility information for the structurally related compounds 2-chlorobenzoic acid and 3-bromobenzoic acid to offer valuable comparative insights for formulation development, synthesis, and purification processes.
Overview of this compound
This compound is a halogenated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its solubility profile is a critical parameter for its handling, reaction optimization, and formulation. The presence of both bromo and chloro substituents, in addition to the carboxylic acid group, influences its polarity and interactions with different solvents.
Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative assessments and calculated values provide a preliminary understanding of its solubility characteristics.
Qualitative and Calculated Solubility of this compound:
| Solvent | Temperature | Solubility | Source |
| Water | 25 °C | 0.31 g/L (Calculated) | [2][3] |
| Ethanol | Room Temperature | Readily Soluble | [1] |
| Dichloromethane | Room Temperature | Readily Soluble | [1] |
Comparative Solubility of Structurally Related Compounds
To provide a broader context for researchers, the following tables summarize the solubility of 2-chlorobenzoic acid and 3-bromobenzoic acid in a range of organic solvents. These compounds share structural similarities with this compound and their solubility behavior can offer predictive insights.
Table 1: Solubility of 2-Chlorobenzoic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 15 | 35.97 |
| Benzene | 26 | 2.02 |
| Carbon Disulfide | 15 | 0.41 |
| Carbon Tetrachloride | 15 | 0.36 |
| Diethyl Ether | 15 | 23.89 |
| Ethanol | Not Specified | Very Soluble |
| Ethyl Acetate | 15 | 14.7 |
| Heptane | 79 | 2.64 |
| Water | 25 | 0.21 |
| Water | 100 | 4.03 |
Source:[4]
Additionally, 2-chlorobenzoic acid is described as freely soluble in alcohol and diethyl ether, and soluble in 900 parts of cold water and more soluble in hot water.[5][6] It is also soluble in methanol (B129727) and acetone, but insoluble in toluene.[6][7]
Table 2: Solubility of 3-Bromobenzoic Acid in Various Organic Solvents
| Solvent | Temperature | Solubility |
| Methanol | Not Specified | 50 mg/mL (clear, colorless) |
| Ether | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble |
| Acetone | Not Specified | Soluble |
| Hot Water | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found, a standard gravimetric method is widely applicable for such compounds. The following protocol is based on a study of the structurally similar compound, 3-bromo-2-methylbenzoic acid, and can be adapted for this compound.[11][12]
Gravimetric Method
This method involves determining the mass of the solute that can dissolve in a known mass of solvent at a specific temperature to form a saturated solution.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (accurate to ±0.1 mg)
-
Isothermal shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Drying oven
-
Syringe filters (chemically compatible with the solvents)
-
Vials or flasks
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Place the sealed vials in an isothermal shaker set to the desired temperature. Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 g solvent) = (m_solute / m_solvent) * 100
where:
-
m_solute is the mass of the dried solute.
-
m_solvent is the mass of the solvent in the withdrawn sample.
-
Logical Workflow for Solubility Determination
The process of determining and utilizing solubility data can be represented by a logical workflow.
Caption: Workflow for experimental solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains limited, this guide provides a foundational understanding based on available information and data from structurally analogous compounds. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in their specific solvent systems of interest. Such data is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries. Further experimental studies are warranted to establish a comprehensive and quantitative solubility profile for this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS # 56961-27-4, this compound - chemBlink [ww.chemblink.com]
- 3. CAS # 56961-27-4, this compound - chemBlink [chemblink.com]
- 4. 2-chlorobenzoic acid [chemister.ru]
- 5. 2-Chlorobenzoic acid 98 118-91-2 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 8. 3-Bromobenzoic acid [nanfangchem.com]
- 9. 3-Bromobenzoic acid 98 585-76-2 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 3-Bromo-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including substituted benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet | 1H | -COOH |
| ~7.8-8.0 | Doublet | 1H | Ar-H |
| ~7.5-7.7 | Doublet | 1H | Ar-H |
| ~7.3-7.5 | Triplet | 1H | Ar-H |
Note: Predicted values are based on the analysis of substituted benzoic acid derivatives. The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165-170 | -COOH |
| ~135-140 | Ar-C (quaternary) |
| ~130-135 | Ar-C (quaternary) |
| ~125-130 | Ar-CH |
| ~120-125 | Ar-CH |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-C (quaternary) |
Note: The chemical shifts of the aromatic carbons are estimations and can be influenced by the complex interplay of the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (carbonyl) |
| 1550-1600 | Medium | C=C stretch (aromatic ring) |
| 1200-1300 | Strong | C-O stretch |
| 800-900 | Strong | C-H out-of-plane bend |
| 600-800 | Medium-Strong | C-Cl stretch, C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 234/236/238 | Molecular ion ([M]⁺) peak cluster showing isotopic pattern for Br and Cl |
| 217/219/221 | Loss of -OH |
| 189/191/193 | Loss of -COOH |
| 154/156 | Loss of -COOH and Br |
| 110 | Loss of -COOH, Br, and Cl |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Identify the chemical shifts and multiplicities of the signals to elucidate the structure.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Sample Preparation (Potassium Bromide - KBr Pellet):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the spectrometer.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument's software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Method:
-
Introduce the sample into the ion source. Direct infusion or coupling with a separation technique like liquid chromatography (LC) or gas chromatography (GC) can be used.
-
For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed. ESI can be run in both positive and negative ion modes to detect [M+H]⁺ or [M-H]⁻ ions, respectively.
-
For EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound. The isotopic pattern will be crucial for confirming the presence of bromine and chlorine.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of benzoic acids often involves the loss of the hydroxyl group or the entire carboxyl group.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Step-by-step experimental workflow for spectroscopic data acquisition and analysis.
An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid: Synthesis, Properties, and Structural Insights
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a general synthetic pathway, and discusses the current state of knowledge regarding its crystal structure. While extensive research has been conducted on related isomers, a definitive single-crystal X-ray diffraction analysis for this compound is not publicly available at the time of this publication.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[1] It is characterized by the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol .[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 168-169 °C | |
| Boiling Point (Predicted) | 336.3 ± 27.0 °C | |
| Density (Predicted) | 1.809 ± 0.06 g/cm³ | |
| Solubility | Readily soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) at room temperature. | [1] |
| CAS Number | 56961-27-4 | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through the chlorination of a suitable precursor. One reported method involves the chlorination of 2-bromo-3-chlorobenzoic acid.[1] The general workflow for its preparation and purification is outlined below.
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Crystal Structure: Current Status
A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals that a complete crystal structure determination for this compound, including unit cell parameters, space group, and atomic coordinates from single-crystal X-ray diffraction, has not been reported.
While the crystal structures of several isomers, such as 4-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorobenzoic acid, have been elucidated, this crucial data for the 3-bromo-2-chloro isomer remains absent from the public domain. The determination of the crystal structure is a critical step in understanding the solid-state properties of a compound, including its polymorphism, solubility, and stability, which are all vital parameters in drug development.
Experimental Protocols
Due to the lack of a specific published crystal structure, a detailed experimental protocol for the single-crystal growth of this compound cannot be provided. However, a general procedure for the synthesis and purification is described based on common organic chemistry techniques.
Synthesis of this compound (General Protocol)
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 2-bromo-3-chlorobenzoic acid and a suitable solvent.
-
Chlorination: A chlorinating agent is added to the reaction mixture, and the reaction is allowed to proceed, often with monitoring by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the crude product is isolated through standard work-up procedures, which may include quenching the reaction, extraction, and solvent removal.
-
Purification by Recrystallization: The crude this compound is dissolved in a minimal amount of a hot solvent in which it has high solubility. The solution is then allowed to cool slowly, promoting the formation of crystals as the solubility decreases.
-
Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum.
Applications and Future Directions
This compound serves as a valuable intermediate in organic synthesis.[1] Its halogenated structure makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals, pesticides, and dyes.[1]
The lack of a determined crystal structure presents a significant gap in the comprehensive understanding of this compound. Future work should prioritize the single-crystal growth and X-ray diffraction analysis of this compound. This would provide invaluable insights into its solid-state packing, intermolecular interactions, and potential for polymorphism, thereby aiding in its application in materials science and drug design.
References
A Technical Guide to the Thermal Stability of 3-Bromo-2-chlorobenzoic Acid for Material Science Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3-Bromo-2-chlorobenzoic acid, a crucial parameter for its application in material science, particularly in the synthesis of high-performance polymers and as an intermediate in drug development. Due to the limited availability of specific experimental thermal analysis data for this compound in public literature, this guide focuses on its known physical properties, expected thermal behavior based on related compounds, and detailed protocols for its thermal evaluation.
Core Physicochemical Properties
This compound is a crystalline solid.[1][2] Its fundamental physical properties are summarized in the table below. These characteristics are foundational for understanding its behavior at elevated temperatures.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrClO₂ | [1][3] |
| Molecular Weight | 235.46 g/mol | [3] |
| Melting Point | 168-169 °C | [1][3] |
| Predicted Boiling Point | 336.3 ± 27.0 °C | [1][3] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Storage Conditions | Sealed in a dry place at room temperature, protected from light. | [2] |
Thermal Stability and Decomposition Analysis
It is anticipated that the primary thermal decomposition pathway for this compound would be decarboxylation, leading to the formation of 1-bromo-2-chlorobenzene (B145985) and carbon dioxide. At higher temperatures, further degradation of the aromatic ring would occur, potentially releasing hazardous gases such as hydrogen chloride and hydrogen bromide.[6]
To definitively determine the thermal stability of this compound, a systematic experimental approach using TGA and DSC is required. The following sections outline the recommended experimental protocols.
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal properties of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass remaining on the y-axis against the temperature on the x-axis to generate a TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant mass loss.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).
-
Note the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions such as melting, and to determine the enthalpy of fusion of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature approximately 50 °C above its melting point (e.g., 220 °C) at a constant heating rate of 10 °C/min.
-
Cool the sample back to 30 °C at a rate of 10 °C/min.
-
Perform a second heating cycle under the same conditions to observe the thermal history.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow on the y-axis against the temperature on the x-axis to generate a DSC thermogram.
-
Determine the onset temperature and peak temperature of any endothermic or exothermic events. The endotherm corresponding to melting will confirm the melting point.
-
Calculate the area under the melting peak to determine the enthalpy of fusion (ΔHf).
-
Visualization of Experimental Workflow
The logical flow for assessing the thermal stability of a chemical compound for material science applications is depicted in the following diagram.
Caption: Workflow for Thermal Stability Assessment.
Relevance in Material Science
This compound serves as a valuable monomer or intermediate in the synthesis of high-performance polymers.[2] The presence of reactive carboxylic acid, bromo, and chloro groups allows for various polymerization reactions, including the formation of:
-
Polyamides and Polyimides: The carboxylic acid group can be converted to an acyl chloride, which can then react with diamines to form polyamides or with diamines and subsequent cyclization to form polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties.
-
Polyesters and Polyethers: The carboxylic acid can undergo esterification reactions with diols to produce polyesters. Furthermore, under specific reaction conditions, the halogen atoms can be displaced in nucleophilic aromatic substitution reactions to form polyether linkages, such as in the synthesis of poly(ether ether ketone) (PEEK) analogues.[7]
The thermal stability of this compound is a critical factor in these applications. The polymerization reactions often require high temperatures, and the monomer must remain stable under these conditions to ensure the formation of high molecular weight polymers with the desired properties. Knowledge of its decomposition temperature is essential for defining the processing window for polymer synthesis and subsequent material fabrication. The incorporation of halogen atoms into the polymer backbone can also enhance flame retardancy and modify other material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 56961-27-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]
- 7. ijesi.org [ijesi.org]
Early Synthesis of 3-Bromo-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible early synthesis route for 3-bromo-2-chlorobenzoic acid, a valuable intermediate in organic synthesis. The described pathway is based on fundamental chemical transformations that were well-established in the late 19th and early 20th centuries, making it a representative example of historical synthetic methodology. The core of this synthesis is a multi-step process beginning with a common starting material, 2-chlorotoluene (B165313), and culminating in a Sandmeyer reaction to introduce the bromine atom at the desired position.
Introduction
This compound is a disubstituted benzoic acid derivative with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its early synthesis would have relied on a series of classical aromatic substitution and functional group transformation reactions. The route detailed below is a logical and historically feasible pathway, proceeding through nitration, oxidation, reduction, and diazotization followed by substitution.
Overall Synthesis Pathway
The synthesis of this compound can be achieved in four main steps starting from 2-chlorotoluene:
-
Nitration of 2-chlorotoluene to yield 2-chloro-3-nitrotoluene (B91179).
-
Oxidation of the methyl group of 2-chloro-3-nitrotoluene to a carboxylic acid, forming 2-chloro-3-nitrobenzoic acid.
-
Reduction of the nitro group to an amine, yielding 3-amino-2-chlorobenzoic acid.
-
Sandmeyer Reaction to convert the amino group to a bromo group, affording the final product, this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key transformations in the synthesis of this compound. It is important to note that historical yields were often lower than modern standards, and the data presented is based on analogous reactions from the literature.
| Step | Reaction | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity |
| 1 | Nitration | 2-Chlorotoluene | 2-Chloro-3-nitrotoluene | Nitrating Acid (HNO₃/H₂SO₄) | 15-20 | ~75% (for 3-chloro-2-nitrotoluene) | Not specified |
| 2 | Oxidation | 2-Chloro-3-nitrotoluene | 2-Chloro-3-nitrobenzoic acid | Potassium Permanganate (B83412) (KMnO₄) | Reflux | Moderate to high | Not specified |
| 3 | Reduction | 2-Chloro-3-nitrobenzoic acid | 3-Amino-2-chlorobenzoic acid | Sodium Dithionite (B78146) (Na₂S₂O₄) in aq. NH₃ | Room Temperature | ~70% | Not specified |
| 4 | Sandmeyer Reaction | 3-Amino-2-chlorobenzoic acid | This compound | NaNO₂, HBr, CuBr | 0-5 | Good | Not specified |
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These are based on established historical procedures for similar transformations.
Step 1: Nitration of 2-Chlorotoluene to 2-Chloro-3-nitrotoluene
The nitration of 2-chlorotoluene yields a mixture of isomers. The 2-chloro-3-nitrotoluene isomer can be separated by fractional distillation.
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, place a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Slowly add 2-chlorotoluene to the nitrating mixture while maintaining the temperature between 15-20°C with an ice bath.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by a dilute solution of sodium carbonate, and finally with water again.
-
Dry the crude product over anhydrous calcium chloride and purify by fractional distillation under reduced pressure to isolate the 2-chloro-3-nitrotoluene isomer.
Step 2: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzoic Acid
The methyl group of 2-chloro-3-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2-chloro-3-nitrotoluene in a solution of sodium hydroxide (B78521) in water.
-
Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-chloro-3-nitrobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from aqueous ethanol (B145695) to obtain the pure product.
Step 3: Reduction of 2-Chloro-3-nitrobenzoic Acid to 3-Amino-2-chlorobenzoic Acid
The nitro group is reduced to an amino group using a reducing agent such as sodium dithionite.[1]
Procedure:
-
Dissolve 2-chloro-3-nitrobenzoic acid in aqueous ammonia.
-
To this stirred solution, add an aqueous solution of sodium dithionite at room temperature and continue stirring for one hour.[2]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.[2]
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3.
-
Extract the product with ethyl acetate.[2]
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Evaporate the solvent to yield 3-amino-2-chlorobenzoic acid, which can be further purified by recrystallization.
Step 4: Sandmeyer Reaction of 3-Amino-2-chlorobenzoic Acid to this compound
The final step is the conversion of the amino group to a bromine atom via a Sandmeyer reaction.
Procedure:
-
Dissolve 3-amino-2-chlorobenzoic acid in aqueous hydrobromic acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure completion of the reaction.
-
Cool the mixture and collect the precipitated this compound by filtration.
-
Wash the crude product with cold water and purify by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical workflow of the early synthesis route for this compound.
Caption: Synthesis pathway of this compound.
References
Direct bromination of 2-chlorobenzoic acid as a synthesis method
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated benzoic acid derivatives is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, brominated 2-chlorobenzoic acids serve as critical intermediates. This technical guide provides an in-depth analysis of the direct bromination of 2-chlorobenzoic acid, focusing on methodologies to control regioselectivity and optimize yield. Experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.
Introduction: The Challenge of Regioselectivity
Direct electrophilic bromination of 2-chlorobenzoic acid presents a significant challenge in controlling the position of the incoming bromo group. The directing effects of the chloro (-Cl) and carboxylic acid (-COOH) substituents on the aromatic ring lead to the formation of a mixture of isomers, primarily 3-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorobenzoic acid. The latter is often the desired product for further synthetic transformations.
Recent advancements have focused on catalyst systems and reaction conditions that enhance the regioselectivity towards the 5-position, thereby improving the overall efficiency and purity of the synthesis.
Reaction Pathway and Key Factors
The direct bromination of 2-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The pathway and the factors influencing the product distribution are illustrated below.
Caption: Factors influencing the direct bromination of 2-chlorobenzoic acid.
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the direct bromination of 2-chlorobenzoic acid.
Table 1: Reaction Conditions and Yields for the Synthesis of 5-Bromo-2-chlorobenzoic Acid
| Brominating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Purity (%) | Reference |
| NBS | Sodium Sulfide (B99878) | Conc. H₂SO₄ | 30 | 10 min | 85.0 | >99 (after recrystallization) | [1] |
| NBS | Sodium Sulfite | Conc. H₂SO₄ | 10 | 120 min | - | - | [2] |
| NBS | Potassium Sulfide | Conc. H₂SO₄ | 40 | 60 min | 84.6 | 99.7 (after recrystallization) | [2] |
| NBS | Sodium Sulfide & Sodium Sulfite | Conc. H₂SO₄ | 20 | 10 min | - | - | [2] |
| Dibromo amino silica (B1680970) gel | Ferric trifluoromethanesulfonate | - | - | - | >90 | >99 | [3] |
| Sodium bromide/Potassium bromate | - | - | - | - | ~40 | 4:1 (5-bromo:3-bromo) | [4] |
NBS: N-bromosuccinimide
Detailed Experimental Protocols
The following are detailed experimental protocols for key methods of direct bromination of 2-chlorobenzoic acid.
Protocol 1: High-Selectivity Bromination using NBS and Sodium Sulfide
This protocol is adapted from a method demonstrating high regioselectivity for the 5-bromo isomer.[1][2]
Experimental Workflow:
Caption: General workflow for the high-selectivity bromination of 2-chlorobenzoic acid.
Materials:
-
2-chlorobenzoic acid (4.7 g, 0.03 mol)
-
Concentrated sulfuric acid (40 mL)
-
Sodium sulfide (0.936 g, 0.012 mol)
-
N-bromosuccinimide (NBS) (5.334 g, 0.03 mol)
-
Methanol
-
Water
Procedure:
-
To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g).[1]
-
Stir the mixture at 30°C for 20 minutes until the solution becomes clear.[1]
-
Add N-bromosuccinimide (5.334 g) to the reaction mixture.[1]
-
Continue the reaction at 30°C for 10 minutes.[1]
-
Slowly pour the reaction mixture into 80 mL of an ice-water bath to induce crystallization of the crude product.[1]
-
Filter the crude product.
-
For purification, transfer the filter cake to a 250 mL four-necked flask and add 24 mL of methanol and 36 mL of water.[1]
-
Heat the suspension to 60°C, then allow it to cool naturally while stirring to promote crystallization.[1]
-
Filter the purified product, wash with 20 mL of a 40% (v/v) aqueous methanol solution, and dry at 55°C for 6 hours to obtain the final product.[1]
Protocol 2: Bromination using NBS and Potassium Sulfide
This protocol outlines a similar high-selectivity method using potassium sulfide as the catalyst.[2]
Materials:
-
2-chlorobenzoic acid (4.7 g, 0.03 mol)
-
Concentrated sulfuric acid (40 mL)
-
Potassium sulfide (2.648 g, 0.024 mol)
-
N-bromosuccinimide (NBS) (4.271 g, 0.024 mol)
-
Acetic acid
-
Water
Procedure:
-
In a 250 mL four-necked flask, combine 2-chlorobenzoic acid (4.7 g), concentrated sulfuric acid (40 mL), and potassium sulfide (2.648 g).[2]
-
Stir the mixture at 40°C for 20 minutes until the solution is clear.[2]
-
Add N-bromosuccinimide (4.271 g) to the flask.[2]
-
Maintain the reaction at 40°C for 60 minutes.[2]
-
Pour the solution slowly into an 80 mL ice-water bath to precipitate the crude 5-bromo-2-chlorobenzoic acid.[2]
-
Filter the crude product.
-
For recrystallization, place the filter cake in a 250 mL four-necked flask with 24 mL of acetic acid and 36 mL of water.[2]
-
Heat the mixture to 60°C and then allow it to cool naturally with stirring to form crystals.[2]
-
Filter the purified product, wash with a 40% (v/v) aqueous acetic acid solution, and dry at 55°C for 6 hours.[2]
Alternative Synthesis Routes
While direct bromination offers a straightforward approach, multi-step syntheses can provide higher purity and avoid challenging isomer separations.
Synthesis from 2-Chlorobenzonitrile (B47944)
This method involves the bromination of 2-chlorobenzonitrile followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid.[5] The strong directing effect of the cyano group at the meta position enhances the selectivity for 5-bromination.[5]
Logical Relationship Diagram:
Caption: Synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile.
Synthesis from Salicylic (B10762653) Acid
Another route involves the bromination of salicylic acid to 5-bromo-2-hydroxybenzoic acid, followed by a chlorination step to replace the hydroxyl group.[4]
Conclusion
The direct bromination of 2-chlorobenzoic acid is a viable synthetic method, with the primary challenge being the control of regioselectivity. The use of N-bromosuccinimide in concentrated sulfuric acid, in conjunction with sulfur-containing catalysts such as sodium sulfide or potassium sulfide, has been shown to significantly favor the formation of the desired 5-bromo-2-chlorobenzoic acid isomer with high purity and good yields. For applications requiring exceptionally high purity, alternative multi-step syntheses from precursors like 2-chlorobenzonitrile or salicylic acid may be more suitable. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively synthesize this important chemical intermediate.
References
- 1. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 3. CN112979448A - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Oxidative Conversion of 3-Bromo-2-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prospective oxidative methods for the conversion of 3-bromo-2-chlorotoluene into its corresponding aldehyde (3-bromo-2-chlorobenzaldehyde) and carboxylic acid (3-bromo-2-chlorobenzoic acid). These products serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Due to the limited availability of direct experimental data for 3-bromo-2-chlorotoluene in the cited literature, this guide presents detailed experimental protocols adapted from well-established procedures for structurally analogous compounds.
Oxidation to this compound
The oxidation of the methyl group of 3-bromo-2-chlorotoluene to a carboxylic acid is a robust transformation that can be achieved with strong oxidizing agents. The most common and well-documented method for this type of conversion is the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution.
Reaction Pathway
The overall transformation involves the exhaustive oxidation of the benzylic methyl group to a carboxylate salt, which is subsequently protonated during an acidic workup to yield the final carboxylic acid.
Caption: Oxidation of 3-bromo-2-chlorotoluene to this compound.
Experimental Protocol (Adapted from the oxidation of o-chlorotoluene)
This protocol is adapted from the established synthesis of o-chlorobenzoic acid from o-chlorotoluene.[1][2]
Materials:
-
3-Bromo-2-chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) (optional, for maintaining basicity)
-
Water (H₂O)
-
Sodium bisulfite (NaHSO₃) or another reducing agent to quench excess KMnO₄
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-bromo-2-chlorotoluene and water. For every mole of the toluene (B28343) derivative, approximately 2 moles of potassium permanganate will be required. A small amount of a base like sodium hydroxide can be added to ensure the reaction mixture remains alkaline.
-
Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate persists, indicating the completion of the oxidation.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the purple color of the excess permanganate is discharged and the brown manganese dioxide is reduced to a colorless manganese(II) salt.
-
Filtration: Filter the mixture to remove any remaining manganese dioxide. The filtrate contains the potassium salt of this compound.
-
Acidification: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). This compound will precipitate as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid.
Quantitative Data (Analogous Reactions)
The following table summarizes the reported yields for the oxidation of similar substituted toluenes to their corresponding carboxylic acids.
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| o-Chlorotoluene | KMnO₄ | o-Chlorobenzoic Acid | 65-67% (after recrystallization) | [2] |
| 3-Bromotoluene | KMnO₄ | 3-Bromobenzoic Acid | Not specified |
Selective Oxidation to 3-Bromo-2-chlorobenzaldehyde (B581408)
The selective oxidation of a methyl group to an aldehyde is more challenging than oxidation to a carboxylic acid, as the aldehyde is susceptible to over-oxidation. Direct, single-step catalytic oxidation of 3-bromo-2-chlorotoluene to the aldehyde is not well-documented. A more reliable approach is a two-step synthesis involving the reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, followed by selective oxidation to the aldehyde.
Proposed Synthetic Pathway
Caption: Two-step synthesis of 3-bromo-2-chlorobenzaldehyde.
Experimental Protocols
This protocol is based on standard literature procedures for the reduction of carboxylic acids.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) (MeOH)
-
Aqueous hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Slowly add the borane-THF solution dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add methanol dropwise to quench the excess borane.
-
Workup: Acidify the mixture with aqueous HCl. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 3-bromo-2-chlorobenzyl alcohol, which can be purified by column chromatography if necessary.
This protocol is adapted from the synthesis of 3-bromo-2-nitrobenzaldehyde (B145937).[3]
Materials:
-
3-Bromo-2-chlorobenzyl alcohol
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-bromo-2-chlorobenzyl alcohol and a stoichiometric excess of activated manganese dioxide in dichloromethane or 1,2-dichloroethane.
-
Oxidation: Heat the mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary depending on the activity of the MnO₂.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the manganese salts. Wash the filter cake with additional solvent.
-
Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 3-bromo-2-chlorobenzaldehyde can be purified by column chromatography on silica (B1680970) gel.
Alternative Selective Oxidation Methods
Several other reagents are known for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation. These include:
-
Pyridinium chlorochromate (PCC): A widely used reagent for this transformation, typically carried out in dichloromethane.
-
TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (B82951) (bleach) or Oxone® provide a milder and often more selective oxidation.[4]
-
Copper/TEMPO catalytic systems: These systems can utilize air or oxygen as the terminal oxidant, offering a greener alternative.[5][6][7]
Quantitative Data (Analogous Reactions)
The following table presents yield data for the selective oxidation of a structurally similar benzyl alcohol.
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| 3-Bromo-2-nitrobenzyl alcohol | MnO₂ | 3-Bromo-2-nitrobenzaldehyde | 64-68% | [3] |
Experimental Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the oxidation of 3-bromo-2-chlorotoluene to this compound using potassium permanganate.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The oxidative conversion of 3-bromo-2-chlorotoluene to its corresponding carboxylic acid can be reliably achieved using strong oxidizing agents like potassium permanganate, with established protocols for similar substrates providing a clear procedural framework. The selective oxidation to the aldehyde is more nuanced and is likely best approached via a two-step sequence involving reduction of the carboxylic acid to the benzyl alcohol, followed by a controlled oxidation using reagents such as manganese dioxide or TEMPO-based systems. The data and protocols presented in this guide, while adapted from analogous compounds, offer a solid foundation for researchers and drug development professionals to pursue the synthesis of these valuable chemical intermediates. It is recommended that any experimental work based on these adapted protocols be initiated on a small scale with careful monitoring and optimization of reaction conditions.
References
- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 2. Answered: What is the experimental yield (grams and percentage) Experiment: Oxidation of -Chlorotoluene to o-Chlorobenzoic acid materials used dissolved 3.35 g of… | bartleby [bartleby.com]
- 3. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-chlorobenzoic Acid with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is of particular significance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates. The selective coupling of polyhalogenated substrates is a key strategy for the streamlined synthesis of complex molecules. This document provides detailed application notes and protocols for the selective Suzuki coupling of 3-Bromo-2-chlorobenzoic acid with a variety of arylboronic acids, focusing on the preferential reaction at the C-Br bond. The resulting 2-chloro-3-arylbenzoic acids are valuable intermediates for further functionalization.
The selective Suzuki coupling of this compound leverages the inherently higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf > Cl. Additionally, the steric hindrance imposed by the adjacent chloro and carboxylic acid groups at the 2-position further favors the oxidative addition of the palladium catalyst to the less hindered C-Br bond at the 3-position. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high selectivity and yields.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (preferentially the C-Br bond of this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II)-diaryl complex.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes representative reaction conditions and yields for the selective Suzuki coupling of this compound with a selection of arylboronic acids. The data is compiled based on established principles for selective Suzuki-Miyaura couplings of dihaloarenes and may require optimization for specific substrates.[1]
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-phenylbenzoic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | 90-95 |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-3-(p-tolyl)benzoic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92-97 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)benzoic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95-99 |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-3-(4-fluorophenyl)benzoic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 85-90 |
| 5 | 3-Chlorophenylboronic acid | 2-Chloro-3-(3-chlorophenyl)benzoic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88-93 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-3-(4-(trifluoromethyl)phenyl)benzoic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-85 |
| 7 | Naphthalene-2-boronic acid | 2-Chloro-3-(naphthalen-2-yl)benzoic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 3 | 85-90 |
| 8 | Thiophene-3-boronic acid | 2-Chloro-3-(thiophen-3-yl)benzoic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-80 |
Note: Yields are based on isolated product and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
The following protocols provide detailed methodologies for the selective Suzuki coupling of this compound with arylboronic acids.
Protocol 1: General Procedure for Selective Suzuki Coupling using Pd(OAc)₂/PCy₃·HBF₄
This protocol is a robust starting point for the selective coupling at the C-Br bond and is based on conditions known to be effective for dihalogenated substrates.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe under a positive pressure of the inert gas.
-
Reaction: Place the sealed flask in a preheated heating block or oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (typically 2-4 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Alternative Procedure for Electron-Deficient Arylboronic Acids using Pd(dppf)Cl₂
For challenging couplings, particularly with electron-deficient arylboronic acids, a different catalyst system and conditions may be required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Electron-deficient arylboronic acid (e.g., 4-(Trifluoromethyl)phenylboronic acid) (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (B91453) (8 mL)
-
Water (2 mL)
-
Schlenk flask
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the selective Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-chlorobenzoic acid. This versatile building block is of significant interest in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The methodologies described herein focus on achieving chemoselective functionalization at the C-Br bond, leveraging its higher reactivity compared to the C-Cl bond in palladium-catalyzed transformations.
Introduction to Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to an aryl halide is the initial and often rate-determining step. The reactivity of aryl halides in this step generally follows the trend: I > Br > OTf > Cl. For dihalogenated substrates like this compound, this reactivity difference allows for selective reaction at the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for potential subsequent transformations. The protocols provided are designed to exploit this chemoselectivity.
Data Presentation
The following tables summarize representative yields for various palladium-catalyzed cross-coupling reactions of a closely related substrate, 3-bromobenzoic acid. These data serve as a valuable reference for expected outcomes when applying these protocols to this compound, assuming selective coupling at the C-Br position.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 12 | ~85 (estimated) |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High (not specified) |
Table 3: General Conditions for Heck Coupling of Aryl Bromides.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12-24 |
Table 4: General Conditions for Sonogashira Coupling of Aryl Bromides.
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 50 |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | RT to 70 |
Table 5: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 2 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-chlorobenzoic Acids
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1]
Protocol:
-
Reaction Setup: To a round-bottom flask or Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 3-aryl-2-chlorobenzoic acid.
Heck Reaction: Synthesis of 3-(alkenyl)-2-chlorobenzoic Acids
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and a ligand (e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., acetonitrile, 5 mL), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and a base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux with stirring for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-(alkenyl)-2-chlorobenzoic acid.
Sonogashira Coupling: Synthesis of 3-(alkynyl)-2-chlorobenzoic Acids
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[2]
Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a degassed solvent (e.g., THF or toluene, 5 mL).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add a base (e.g., Et₃N or i-Pr₂NH, 3.0 mmol, 3.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(alkynyl)-2-chlorobenzoic acid.
Buchwald-Hartwig Amination: Synthesis of 3-(amino)-2-chlorobenzoic Acids
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[3][4]
Protocol:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), a ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Seal the tube, remove it from the glovebox, and add this compound (1.0 mmol, 1.0 equiv) and a degassed solvent (e.g., toluene, 5 mL). Then, add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with stirring for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(amino)-2-chlorobenzoic acid.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes: 3-Bromo-2-chlorobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
3-Bromo-2-chlorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its substituted benzoic acid structure, featuring both bromine and chlorine atoms, offers multiple reaction sites for forming new carbon-carbon and carbon-nitrogen bonds. This versatility makes it a valuable intermediate in the development of drugs for a range of therapeutic areas, including antiviral and antitubercular agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical compounds.
Key Applications
This compound is a crucial starting material for the synthesis of Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] It is also utilized in the synthesis of novel compounds with potential antitubercular activity through the formation of hydrazide derivatives.[3][4] The primary reaction types where this intermediate is employed are amide bond formation and Friedel-Crafts acylation, leading to the construction of more complex molecular architectures.
Data Presentation: Synthesis of Pharmaceutical Intermediates
The following table summarizes quantitative data for key synthetic steps involving this compound and its derivatives in the synthesis of Dapagliflozin and a potential antitubercular agent.
| Product | Reaction Type | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) | Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoic acid | Oxalyl chloride, Phenetole (B1680304), Lewis Acid | 90 | 99.5 (HPLC) | [5] |
| Dapagliflozin | Multi-step synthesis | 5-Bromo-2-chlorobenzoic acid | D-glucono-1,5-lactone, various reagents | 26.4 (overall) | 99.4 (HPLC) | [2] |
| 3,5-Dibromo-2-chlorobenzohydrazide | Amide Bond Formation | 3,5-Dibromo-2-chlorobenzoic acid | Carbonyldiimidazole, Hydrazine (B178648) | High | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Intermediate for Dapagliflozin)
This protocol describes the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, derived from 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Phenetole
-
Lewis acid (e.g., AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Absolute ethanol (B145695) for recrystallization
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid in anhydrous DCM. Add oxalyl chloride (or thionyl chloride) dropwise at room temperature. Stir the mixture for 2-3 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, dissolve phenetole in anhydrous DCM and cool to 0°C. Add the Lewis acid portion-wise. To this mixture, add a solution of the previously prepared 5-bromo-2-chlorobenzoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from absolute ethanol to yield pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a white powdery solid.[5]
Expected Yield: 90% Purity: 99.5% (by HPLC)[5]
Protocol 2: Synthesis of 3-Bromo-2-chlorobenzohydrazide (Potential Antitubercular Agent Precursor)
This protocol outlines the synthesis of 3-bromo-2-chlorobenzohydrazide from this compound via amide bond formation. This method is adapted from a procedure for a similar dibrominated compound and is noted for its high yield.[3]
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature. Stir the mixture for 1-2 hours to form the acylimidazolide intermediate.
-
Amide Bond Formation: To the solution of the activated acid, add hydrazine hydrate dropwise at room temperature. Stir the reaction mixture for 12-16 hours.
-
Work-up: Remove the THF under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-bromo-2-chlorobenzohydrazide.
Expected Yield: High[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of a key intermediate for Dapagliflozin.
Caption: Synthesis of a potential antitubercular agent precursor.
Caption: General experimental workflow for amide coupling.
References
- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. The synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides as potential antituberculous drugs | News of Pharmacy [nphj.nuph.edu.ua]
- 4. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
- 5. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Halogenated Biaryl Compounds from 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated biaryl compounds are crucial structural motifs in a wide array of pharmaceuticals and functional materials. Their unique electronic properties and conformational characteristics, imparted by the halogen substituents, play a significant role in modulating biological activity and pharmacokinetic profiles. The synthesis of these complex molecules often relies on robust and versatile cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid coupling partners.[1]
This document provides detailed application notes and experimental protocols for the synthesis of halogenated biaryl compounds via the Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid with various arylboronic acids. The selective functionalization of the carbon-bromine bond in the presence of a carbon-chlorine bond is a key feature of this transformation, offering a pathway to novel, highly functionalized biaryl carboxylic acids. These products serve as valuable intermediates in the discovery and development of new therapeutic agents.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general and robust method applicable to a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (B28343) (10 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (20 mL) and ethyl acetate (30 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired halogenated biaryl product.
-
Experimental Workflow
Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.
Data Presentation: Reaction Parameters and Expected Outcomes
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with various arylboronic acids, with expected yields based on analogous reactions reported in the literature.[2][3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 82-92 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88-98 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75-85 |
Note: The provided yields are estimates based on similar reactions and may require optimization for each specific substrate combination. The reaction should be monitored to determine the optimal reaction time.
Safety Precautions
-
Palladium catalysts and phosphine (B1218219) ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of halogenated biaryl compounds from this compound. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to facilitate the synthesis of these valuable molecular scaffolds. The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond offers significant advantages for the construction of complex and diverse molecular libraries for drug discovery and materials science applications.
References
Application of 3-Bromo-2-chlorobenzoic Acid in the Development of Herbicides and Pesticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid. While not employed directly as a herbicide or pesticide, its chemical scaffold is of significant interest in agrochemical research. It serves as a potential starting material or intermediate for the synthesis of more complex active ingredients. Notably, the structural motifs present in this compound are found in potent insecticidal compounds. This document provides an overview of its application in the synthesis of commercially significant insecticides, specifically focusing on the anthranilic diamide (B1670390) class, which includes chlorantraniliprole (B1668704) and cyantraniliprole (B1669382). Detailed synthetic protocols for these insecticides, their mechanism of action, and quantitative biological activity data are presented.
Application in Insecticide Synthesis
This compound is a potential precursor for the synthesis of key intermediates used in the production of ryanodine (B192298) receptor-modulating insecticides. The primary synthetic pathways for widely used insecticides such as chlorantraniliprole and cyantraniliprole commence from precursors like 2,3-dichloropyridine (B146566) to form the crucial intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. While a direct industrial synthesis route from this compound to this pyrazole (B372694) intermediate is not prominently documented in publicly available literature, the shared structural features highlight its relevance in the design and synthesis of novel agrochemicals.
The following sections detail the established synthesis of chlorantraniliprole and cyantraniliprole, showcasing the type of chemical transformations relevant to the application of this compound derivatives in pesticide development.
Featured Molecules: Chlorantraniliprole and Cyantraniliprole
Chlorantraniliprole and cyantraniliprole are broad-spectrum insecticides that are highly effective against a variety of chewing and sucking insect pests.[1] Their mode of action involves the disruption of calcium regulation in the muscle cells of insects, leading to paralysis and death.[2]
Mechanism of Action: Ryanodine Receptor Modulation
Chlorantraniliprole and cyantraniliprole act as selective activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[3][4] Binding of these insecticides to the RyR leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[2] This depletion of internal calcium stores results in impaired muscle function, lethargy, feeding cessation, paralysis, and ultimately, the death of the insect.[4] The high selectivity of these compounds for insect RyRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.[5]
Caption: Mechanism of action of anthranilic diamide insecticides.
Quantitative Data
The following tables summarize the biological activity of chlorantraniliprole and cyantraniliprole against various insect pests, as well as their acute mammalian toxicity.
Table 1: Insecticidal Activity of Chlorantraniliprole
| Pest Species | Bioassay Method | LC50 / LD50 | Reference |
| Plutella xylostella (Diamondback Moth) | Leaf-dip | 0.23 mg/L (48h) | [6] |
| Spodoptera frugiperda (Fall Armyworm) | Diet-incorporated | LC50 < 0.066 µg/mL | [3] |
| Spodoptera frugiperda (Fall Armyworm) | Topical application | LD50: 0.349 µg/g | [4] |
| Loxostege sticticalis (Beet Webworm) | Insect-dip | 0.08183 µg/L (72h) | [6] |
| Agrotis ipsilon (Black Cutworm) | - | 0.21 mg/L | [6] |
| Agrotis segetum (Turnip Moth) | - | 0.51 mg/L | [6] |
| Spodoptera litura (Tobacco Cutworm) | Leaf-dip | 0.0055% | [7] |
| Sitophilus oryzae (Rice Weevil) | Contact | 0.0236 mg a.i./cm² | [8] |
| Sitophilus zeamais (Maize Weevil) | Contact | 0.0103 mg a.i./cm² | [8] |
Table 2: Insecticidal Activity of Cyantraniliprole
| Pest Species | Bioassay Method | LC50 / LD50 | Reference |
| Spodoptera littoralis (Cotton Leafworm) | - | 8.17 mg/L | [9] |
| Agrotis ipsilon (Black Cutworm) | - | 0.33 mg/L | [9] |
| Agrotis ipsilon (Black Cutworm) | Artificial diet | 0.354 µg/g | [10] |
| Harmonia axyridis (Lady Beetle) - 1st Instar Larvae | Topical application | 86.11 mg/L | [11] |
| Honeybee (Apis mellifera) | Oral | ~0.4 µ g/bee | [12] |
| Honeybee (Apis mellifera) | Contact | ~0.6 µ g/bee | [12] |
Table 3: Acute Mammalian Toxicity
| Compound | Route | Species | LD50 / LC50 | Reference |
| Chlorantraniliprole | Oral | Rat | > 5000 mg/kg bw | [5] |
| Chlorantraniliprole | Dermal | Rat | > 5000 mg/kg bw | [5] |
| Chlorantraniliprole | Inhalation | Rat | > 5.1 mg/L | [5] |
| Cyantraniliprole | Oral | Rat | > 5000 mg/kg bw | [12] |
| Cyantraniliprole | Dermal | Rat | > 5000 mg/kg bw | [12] |
| Cyantraniliprole | Inhalation | Rat | > 5.2 mg/m³ (4h) | [12] |
Experimental Protocols
The synthesis of chlorantraniliprole and cyantraniliprole is a multi-step process. A key intermediate for both is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. The following protocols are based on established synthetic routes.
Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This intermediate is synthesized from 2,3-dichloropyridine in a multi-step process.
Caption: Synthesis of the key pyrazole intermediate.
Protocol 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine
-
In a reaction vessel, reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol.
-
Upon completion of the reaction, allow the mixture to cool.
-
Remove the solvent under reduced pressure to obtain the crude hydrazine derivative. This product can often be used in the next step without further purification.
Protocol 2: Cyclization to Pyrazolidinone Intermediate
-
Condense the (3-chloropyridin-2-yl)-hydrazine with diethyl maleate.
-
This reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the pyrazolidinone intermediate.
Protocol 3: Bromination and Oxidation
-
The pyrazolidinone intermediate is treated with a brominating agent like phosphorus oxybromide (POBr₃) in a suitable solvent such as acetonitrile to yield the pyrazoline intermediate.
-
The subsequent pyrazoline is oxidized to the corresponding pyrazole using an oxidizing agent like potassium persulfate.
Protocol 4: Hydrolysis to the Carboxylic Acid
-
The ester group of the pyrazole intermediate is hydrolyzed to the carboxylic acid.
-
This is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) in aqueous methanol.
-
The reaction is followed by acidification with an acid (e.g., hydrochloric acid) to a pH of approximately 2 to precipitate the final product, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Final Synthesis of Chlorantraniliprole
The final step in the synthesis of chlorantraniliprole is the amide coupling of two key intermediates: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.
Caption: Final coupling step in the synthesis of Chlorantraniliprole.
Protocol 5: Amide Coupling
-
In a suitable reaction vessel, dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.
-
Add a base, such as 3-methylpyridine, to the mixture.
-
Cool the reaction mixture to approximately -5 °C using an ice-salt bath.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0 °C.
-
After the addition is complete, stir the mixture at this temperature for about 15 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up, which may include the addition of water and filtration of the precipitated product.
-
The crude chlorantraniliprole can be purified by recrystallization from a suitable solvent.
Conclusion
While this compound is not a direct-use agrochemical, its structure is highly relevant to the synthesis of potent insecticides. The methodologies and data presented for chlorantraniliprole and cyantraniliprole illustrate the synthetic pathways and biological efficacy of compounds that can be conceptually derived from such precursors. This information serves as a valuable resource for researchers in the field of pesticide discovery and development, providing insights into the synthesis, mechanism of action, and biological performance of this important class of insecticides.
References
- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 3. bioone.org [bioone.org]
- 4. Effects of chlorantraniliprole on the life history traits of fall armyworm Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. mdpi.com [mdpi.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Sublethal Effects of Chlorantraniliprole on the Mobility Patterns of Sitophilus spp.: Implications for Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Effects of Sublethal Concentrations of Cyantraniliprole on the Development, Fecundity and Nutritional Physiology of the Black Cutworm Agrotis ipsilon (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. apvma.gov.au [apvma.gov.au]
Application Notes and Protocols: 3-Bromo-2-chlorobenzoic Acid as a Reagent in Studying Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzoic acid is a versatile reagent in organic synthesis, serving as a valuable building block for pharmaceuticals, agrochemicals, and dyes.[1] Its unique substitution pattern, featuring two distinct halogen atoms and a carboxylic acid group on an aromatic ring, makes it an excellent tool for investigating various reaction mechanisms. The differential reactivity of the C-Br and C-Cl bonds, coupled with the directing and activating effects of the carboxyl group, allows researchers to probe the intricacies of reaction pathways, including metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and directing group-assisted C-H activation. These application notes provide a comprehensive overview of the utility of this compound in mechanistic studies, complete with detailed experimental protocols and data presentation.
Key Mechanistic Insights from this compound
The strategic placement of bromine and chlorine atoms on the benzoic acid backbone allows for the dissection of several mechanistic principles:
-
Comparative Reactivity of Carbon-Halogen Bonds: In many transformations, particularly palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond.[1] This is attributed to the lower bond dissociation energy of the C-Br bond, facilitating an earlier oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] This differential reactivity allows for selective functionalization at the 3-position.
-
Directing Group Effects: The carboxylic acid group can act as a directing group in certain reactions, influencing the regioselectivity of subsequent transformations. In metal-catalyzed C-H activation, the carboxylate can chelate to the metal center, directing functionalization to the ortho C-H bonds.
-
Electronic Effects: The electron-withdrawing nature of the chlorine, bromine, and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the study of SNAr mechanisms under various conditions.
Application 1: Probing the Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Utilizing this compound as a substrate allows for the investigation of the relative reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle.
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
Objective: To determine the relative reactivity of the C-Br and C-Cl bonds in this compound under Suzuki-Miyaura coupling conditions.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add potassium phosphate (3.0 mmol) to the flask.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the mixture to 100°C and stir for a specified time course (e.g., collecting aliquots at 1, 2, 4, 8, and 24 hours).
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the starting material, mono-arylated products (3-phenyl-2-chlorobenzoic acid and 3-bromo-2-phenylbenzoic acid), and the di-arylated product.
Data Presentation
The quantitative data obtained from the time course experiment can be summarized in the following table to compare the formation of the different products over time.
| Time (h) | Conversion of Starting Material (%) | Yield of 3-phenyl-2-chlorobenzoic acid (%) | Yield of 3-bromo-2-phenylbenzoic acid (%) | Yield of Di-arylated Product (%) |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Yields to be determined by a calibrated internal standard method using HPLC or GC-MS.
Expected Outcome and Mechanistic Interpretation
Based on the lower bond dissociation energy of the C-Br bond, it is expected that the formation of 3-phenyl-2-chlorobenzoic acid will be significantly faster than the formation of 3-bromo-2-phenylbenzoic acid. This would provide direct evidence for the preferential oxidative addition of the palladium catalyst to the C-Br bond. The di-arylated product would be expected to form at a much slower rate, likely requiring more forcing conditions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Application 2: Investigating Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for studying SNAr reactions. The presence of two potential leaving groups allows for an investigation into the factors governing regioselectivity in these reactions.
Experimental Protocol: Competitive Nucleophilic Aromatic Substitution
Objective: To investigate the regioselectivity of nucleophilic attack on this compound.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (1.1 mmol) to the solution.
-
Stir the reaction mixture at a specific temperature (e.g., room temperature, 50°C, or 100°C) for a set period.
-
Monitor the reaction by TLC or LC-MS to identify the products.
-
Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the product mixture to determine the ratio of 3-methoxy-2-chlorobenzoic acid to 3-bromo-2-methoxybenzoic acid.
Data Presentation
The results can be presented in a table format, highlighting the product distribution under different reaction conditions.
| Temperature (°C) | Reaction Time (h) | Yield of 3-methoxy-2-chlorobenzoic acid (%) | Yield of 3-bromo-2-methoxybenzoic acid (%) |
| 25 | 24 | ||
| 50 | 12 | ||
| 100 | 4 |
Yields to be determined by ¹H NMR analysis of the crude product mixture.
Mechanistic Interpretation
The regioselectivity of the SNAr reaction will depend on the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C-3 and C-2 positions. The electron-withdrawing effects of the adjacent halogen and the ortho- and para-directing carboxylic acid group will influence the stability of these intermediates. By analyzing the product ratio, one can infer the preferred pathway of nucleophilic attack.
Visualizing the SNAr Mechanism
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 3-bromobenzoic acid as a key building block. The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The protocols and data presented herein are designed to enable researchers to effectively synthesize a variety of 3-arylbenzoic acids, which are important intermediates in the development of new chemical entities.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, 3-bromobenzoic acid) to form a Pd(II) intermediate.[1][2][4]
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (an arylboronic acid) is transferred to the palladium center, displacing the halide.[1][2][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][4]
Data Presentation
The following tables summarize the results of Suzuki-Miyaura coupling reactions between 3-bromobenzoic acid and various arylboronic acids under different conditions.
Table 1: Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids in an Aqueous System [1][5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Reaction Conditions: 3-Bromobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), Distilled water (5.0 mL), Room temperature, 1.5 hours.[1]
Table 2: Comparison of Different Palladium Catalysts and Conditions [5][6]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | High |
| 4 | Pd/C | - | K₂CO₃ | Ethanol/H₂O | 80 | 4 | Moderate |
Note: Yields are representative and may vary based on the specific arylboronic acid used and slight variations in reaction conditions.
Experimental Protocols
Two representative protocols are provided below. The first is a green and efficient method performed in water at room temperature. The second is a more traditional approach using a biphasic solvent system with heating, which can be useful for less reactive coupling partners.
Protocol 1: Aqueous Room Temperature Suzuki-Miyaura Coupling[1]
This protocol utilizes a water-soluble palladium-glycine catalyst for an environmentally friendly and efficient coupling reaction.
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 201.0 mg)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%, ~3.3 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Distilled water (5.0 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a precipitate of the product will typically form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Biphasic Suzuki-Miyaura Coupling with Heating[1]
This protocol is a more classical approach and is suitable for a broader range of substrates that may require elevated temperatures for efficient coupling.
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 201.0 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 mmol)
-
Toluene and Water (4:1 ratio, e.g., 8 mL Toluene, 2 mL Water) or Dioxane and Water (4:1 ratio)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Catalyst Systems for Selective Cross-Coupling of 3-Bromo-2-chlorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 3-Bromo-2-chlorobenzoic acid is a versatile building block possessing two distinct halogen atoms, offering the potential for sequential, site-selective cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, where the C-Br bond is generally more reactive in palladium-catalyzed transformations, allows for chemoselective coupling at the 3-position while leaving the 2-chloro substituent intact for subsequent elaboration.
This document provides detailed application notes and experimental protocols for the selective cross-coupling of this compound via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided methodologies are based on established principles for the selective functionalization of dihaloarenes and may serve as a starting point for optimization in specific synthetic contexts.
Data Presentation: Catalyst System Performance
The following tables summarize typical catalyst systems and reaction conditions for the selective cross-coupling of aryl bromides, including substrates analogous to this compound. The data is compiled from literature sources and represents typical yields and conditions.[1][2][3][4] Optimization may be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids [2][4]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 2-12 | 85-95 | Standard conditions, effective for many substrates. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 | Robust catalyst, often used for initial screening. |
| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | >90 | Highly active catalyst system for selective C-Br activation.[5] |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | ~95 | Green, aqueous conditions for benzoic acid derivatives.[4] |
Table 2: Heck Reaction of Aryl Bromides with Alkenes [3]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or MeCN | 100-120 | 12-24 | 70-90 | Classical conditions for Heck coupling. |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | Reflux | 5 | ~85 | P(o-tol)₃ can improve reactivity for some substrates. |
| Pd EnCat® 40 | NaOAc | Ethanol | 140 (mw) | 0.5 | ~70 | Heterogeneous catalyst, allows for easier purification. |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [6][7][8]
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 3-6 | 80-95 | Standard Sonogashira conditions with copper co-catalyst. |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | >90 | Highly efficient system for heteroaryl bromides.[8] |
| Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Acetonitrile (B52724) | 90 | 12 | ~80 | Copper-free conditions, useful for sensitive substrates. |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines [9][10][11]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 6-24 | 85-98 | First-generation robust system for a variety of amines. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | >90 | Highly active catalyst for a broad range of amines. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 24 | ~95 | Effective for coupling with heterocyclic amines.[12] |
Experimental Protocols
The following protocols are generalized procedures for the selective cross-coupling of this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective coupling of bromo-chloro arenes.[5]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL, degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
In a separate vial, dissolve Pd(OAc)₂ and PCy₃·HBF₄ in toluene.
-
Add the catalyst solution to the Schlenk tube via syringe, followed by the degassed water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Heck Reaction
This protocol is a general procedure for the Heck coupling of aryl bromides.[3]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the alkene and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol outlines a typical copper-cocatalyzed Sonogashira coupling.[6][8]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3 mL)
-
Anhydrous DMF (3 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 4: Selective Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[9][10]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.
-
Remove the tube from the glovebox and add this compound and toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kbfi.ee [kbfi.ee]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Screening of 3-Bromo-2-chlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-Bromo-2-chlorobenzoic acid and its derivatives, along with detailed protocols for screening their biological activity. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatives are of significant interest for their potential antimicrobial and antioxidant properties.
Introduction
Substituted benzoic acids are a well-established class of compounds in pharmaceutical research, known to exhibit a wide range of biological activities.[1] The strategic placement of halogen atoms, such as bromine and chlorine, on the aromatic ring can significantly influence the lipophilicity, electronic properties, and ultimately, the biological efficacy of these molecules.[2][3] This document outlines the synthesis of this compound, a key intermediate, and its subsequent conversion into ester and amide derivatives. Furthermore, it provides detailed, standardized protocols for evaluating the antibacterial, antifungal, and antioxidant potential of these synthesized compounds.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of substituted benzoic acid derivatives. This data is compiled from existing literature and serves as a benchmark for screening novel compounds based on the this compound scaffold.
Table 1: Antibacterial Activity of Substituted Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Chloro-substituted benzoic acid derivative | Staphylococcus aureus | 125 | [4] |
| Bromo-substituted benzoic acid derivative | Staphylococcus aureus | 32 | [5] |
| Chloro-substituted benzoic acid derivative | Bacillus subtilis | 125 | [4] |
| Hydroxy-substituted benzoic acid | Escherichia coli O157 | 1000 | [6] |
| Methoxy-substituted benzoic acid | Escherichia coli O157 | >1000 | [6] |
| Trifluoromethyl-substituted derivative | Gram-positive bacteria | 2 | [7] |
Table 2: Antifungal Activity of Substituted Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Benzoic acid | Candida albicans | 125 - >1500 | [8] |
| Ester derivative of benzoic acid | Candida albicans | 128 - 256 | [2] |
| Amino-benzoic acid ester derivative | Candida albicans | 70 | [3] |
| Benzoic acid derivative | Candida albicans | 100 | [9] |
| Benzoic acid | Aspergillus niger | >1500 | [8] |
Table 3: Antioxidant Activity of Substituted Benzoic Acid Derivatives (IC50 Values)
| Compound Type | Assay | IC50 (µg/mL) | Reference |
| Hydroxy benzoyl glycerol (B35011) derivative | DPPH | 19.7 - 95.8% inhibition | [5] |
| Substituted selenopheno[2,3-d]pyrimidines | DPPH | 9.46 | [10] |
| Salicylic acid derivatives | DPPH | Not specified | [11] |
| Bromophenol derivatives | DPPH & ABTS | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and its derivatives, as well as for the biological screening assays, are provided below.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This synthesis can be achieved via a Sandmeyer reaction starting from 2-amino-3-chlorobenzoic acid.
-
Step 1: Diazotization of 2-Amino-3-chlorobenzoic acid
-
In a flask, suspend 2-amino-3-chlorobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Reaction (Bromination)
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Step 3: Work-up and Purification
-
Pour the reaction mixture into a large volume of water.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 2: Synthesis of this compound Esters (Fischer Esterification)
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[7]
-
Attach a reflux condenser and heat the mixture to reflux for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[6]
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Synthesis of this compound Amides
This protocol utilizes a standard peptide coupling agent, EDC, in conjunction with HOBt.
-
In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[8]
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.[7]
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Biological Screening Protocols
Protocol 4: Antibacterial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well, including positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: Antifungal Activity Screening (Broth Microdilution Method)
This protocol is adapted for fungal pathogens to determine the MIC.
-
Follow steps 1 and 2 from the antibacterial screening protocol, using a fungal growth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus niger).
-
Inoculate each well of the microtiter plate with the fungal suspension.[8]
-
Incubate the plates at an appropriate temperature (e.g., 35 °C for C. albicans) for 24-48 hours.[8]
-
Determine the MIC as the lowest concentration of the compound that prevents visible fungal growth.[8]
Protocol 6: Antioxidant Activity Screening (DPPH Radical Scavenging Assay)
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds in methanol.
-
In a 96-well plate, add a small volume of each compound dilution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Visualizations
Synthesis and Derivatization Workflow
Caption: Workflow for the synthesis and derivatization of this compound.
Biological Activity Screening Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 56961-27-4 | SynZeal [synzeal.com]
- 5. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Bromo-2-chlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-2-chlorobenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its structure features a carboxylic acid group amenable to various transformations and halogen atoms that can participate in cross-coupling reactions. Derivatization of the carboxylic acid is a fundamental first step in harnessing this molecule for the synthesis of more complex structures. The choice of derivative—ester, amide, or acyl chloride—depends on the subsequent desired reaction and the overall synthetic strategy. This guide offers reliable methods for these key transformations.
Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound involve:
-
Esterification: Direct conversion to esters, typically through acid-catalyzed (Fischer) or coupling agent-mediated (Steglich) methods.
-
Amidation: Formation of amides via activation of the carboxylic acid with coupling agents.
-
Acyl Chloride Formation: Conversion to the highly reactive acyl chloride intermediate, which can be readily transformed into a variety of esters and amides.[2][3]
Caption: General derivatization pathways for this compound.
Data Presentation
The following tables summarize reaction conditions and typical yields for the derivatization of this compound and structurally related compounds.
Table 1: Summary of Esterification Reactions
| Ester Product | Alcohol Used | Esterification Method | Catalyst / Reagents | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Methyl 3-Bromobenzoate | Methanol (B129727) | Fischer | H₂SO₄ (catalytic) | 10 | 85[4][5] |
| Ethyl 3-Bromobenzoate | Ethanol | Fischer | H₂SO₄ (catalytic) | 2-4 | ~95[5] |
| Isopropyl 3-Bromobenzoate | Isopropanol | Fischer | H₂SO₄ (catalytic) | 6-8 | ~85[5] |
| tert-Butyl 3-Bromobenzoate | tert-Butanol | Steglich | DCC, DMAP | 12 | >90[5] |
Note: Yields are based on 3-bromobenzoic acid and are expected to be comparable for this compound under similar conditions.
Table 2: Summary of Amide Formation Reactions
| Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzylamine (B48309) | EDC, HOBt | DIPEA | DMF | 12-16 | Good to Excellent[6] |
| Aniline | HATU | DIPEA | DMF | 2-4 | High[6] |
| Piperidine | T3P® | Pyridine | Ethyl Acetate (B1210297) | 2-16 | High[6] |
Note: "Good" to "High" yields are reported for these coupling reactions with various benzoic acids and are generally applicable.[6]
Table 3: Summary of Acyl Chloride Formation
| Product | Reagent | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|
| 3-Bromo-2-chlorobenzoyl chloride | Thionyl chloride (SOCl₂) | 2-4 | >90[3][7] |
| 3-Bromobenzoyl chloride | Thionyl chloride (SOCl₂) | 2-4 | >90[2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Bromo-2-chlorobenzoate via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Caption: Workflow for Fischer Esterification.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 21.2 mmol) and methanol (40 mL).
-
Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][8]
-
Work-up:
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess methanol.[4]
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).[5]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[5]
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of N-Benzyl-3-bromo-2-chlorobenzamide using EDC/HOBt Coupling
This protocol details the formation of an amide using a common carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Caption: Workflow for EDC/HOBt mediated amide coupling.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve the acid in anhydrous DMF (to make a 0.1-0.5 M solution).
-
Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the active ester.[2]
-
Amine Addition: Add benzylamine (1.1 eq.) followed by DIPEA (3.0 eq.).[6]
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor completion by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 3: Synthesis of 3-Bromo-2-chlorobenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (optional)
-
N,N-Dimethylformamide (DMF, catalytic)
Caption: Formation of acyl chloride and subsequent options.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place this compound (1.0 eq.).
-
Reagent Addition: Add an excess of thionyl chloride (2-3 eq.). A few drops of DMF can be added as a catalyst. The reaction can be run neat or in an inert solvent like toluene.[3][7]
-
Reaction: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂). The reaction is complete when the evolution of gas (HCl and SO₂) ceases, typically within 2-4 hours.[3]
-
Isolation:
-
Purification: The resulting crude 3-Bromo-2-chlorobenzoyl chloride is often used in the next step without further purification. If required, it can be purified by vacuum distillation.[3]
Safety Precautions:
-
All experiments should be conducted in a well-ventilated fume hood.
-
Thionyl chloride and acyl chlorides are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving EDC, HOBt, and other coupling agents should be handled with care as they can be sensitizers.
-
Always neutralize acidic and basic aqueous layers before disposal.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 8. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols: The Role of 5-Bromo-2-chlorobenzoic Acid in the Synthesis of Anti-diabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the inquiry specified 3-Bromo-2-chlorobenzoic acid, a comprehensive review of scientific literature and patents reveals that its isomer, 5-Bromo-2-chlorobenzoic acid , is the crucial and widely utilized starting material in the synthesis of a major class of anti-diabetic drugs. This document will focus on the pivotal role of 5-Bromo-2-chlorobenzoic acid as a key building block for the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs at the forefront of type 2 diabetes management.[1][2][3][4] SGLT2 inhibitors, such as Dapagliflozin (B1669812) and Empagliflozin (B1684318), work by a unique mechanism that is independent of insulin, promoting the excretion of excess glucose in the urine.[1]
These application notes provide detailed synthetic protocols for Dapagliflozin and Empagliflozin, starting from 5-Bromo-2-chlorobenzoic acid. The protocols are compiled from various scientific publications and patents to offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
I. Synthetic Pathways and Experimental Protocols
The synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin from 5-Bromo-2-chlorobenzoic acid generally involves a multi-step process. The key steps include the formation of an activated acyl chloride, followed by a Friedel-Crafts acylation to form a diaryl ketone intermediate. This intermediate is then reduced and subsequently coupled with a protected glucose derivative (glycosylation). The final step involves the deprotection of the sugar moiety to yield the active pharmaceutical ingredient (API).
A. Synthesis of Dapagliflozin
The synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid proceeds through the formation of a key diphenylmethane (B89790) intermediate, which is then glycosylated.
References
- 1. US9902751B2 - Process for the preparation of empagliflozin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 4. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-chlorobenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Bromo-2-chlorobenzoic acid via recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), a complete experimental protocol, and a workflow diagram to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization).
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on experimental data and the structural properties of this compound (a halogenated aromatic carboxylic acid), several solvents and solvent systems have been identified as effective. These include aqueous mixtures of methanol (B129727), ethanol (B145695), isopropanol, or acetic acid.[1] The compound is readily soluble in organic solvents like ethanol and dichloromethane (B109758) at room temperature and has very low solubility in water.[2] The choice of solvent will depend on the specific impurities present in the crude sample. Small-scale trials are always recommended to determine the optimal solvent system.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques. The most common and effective methods include:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point. The reported melting point for this compound is in the range of 168-169°C.[2][3][4] A broad melting range or a melting point lower than the literature value typically indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can separate the target compound from its impurities and provide quantitative purity data. A purity of over 99% is often achievable with a successful recrystallization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect the presence of any remaining impurities.
Q4: What are the key safety precautions to consider during the recrystallization of this compound?
A4: this compound is a chemical that requires careful handling. It is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Be aware of the flammability of the organic solvents used and avoid open flames.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. The cooling process was too rapid: This can lead to the formation of a supersaturated solution without crystallization. 3. The concentration of the compound is too low. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy, add a small amount of fresh hot solvent to redissolve the solid and then allow it to cool slowly. 2. Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth. 3. Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Oiling Out (Formation of an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. High concentration of impurities: Impurities can depress the melting point of the compound. 3. The solution is too concentrated. | 1. Change Solvent: Select a solvent with a lower boiling point. 2. Add More Solvent: Re-heat the solution and add more of the hot solvent to decrease the saturation. Then, allow it to cool slowly. 3. Use a Co-solvent: Introduce a second, miscible solvent in which the compound is less soluble to lower the overall solvating power of the solvent system. |
| Low Yield of Purified Crystals | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration: The compound crystallized on the filter paper or in the funnel stem. 3. Washing with too much or warm solvent: The purified crystals were redissolved during the washing step. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product. 2. Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Note that this crop may be less pure. 3. Preheat Equipment: During hot filtration, preheat the funnel and filter paper with hot solvent to prevent premature crystallization. 4. Use Ice-Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. 2. Charcoal was not used or was used ineffectively. | 1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. 2. Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities. |
Data Presentation
Table 1: Solvent System Selection for Recrystallization of this compound
| Solvent System | Suitability for Dissolution (at Boiling Point) | Suitability for Crystallization (at 0-5°C) | Expected Purity | Notes |
| Methanol/Water | High | High | >99.5% | A common and effective system. The compound is dissolved in a minimal amount of hot methanol, and water is added dropwise until the solution becomes cloudy. A small amount of methanol is then added to redissolve the precipitate before slow cooling. |
| Ethanol/Water | High | High | >99% | Similar to the methanol/water system. Ethanol is a slightly less volatile and toxic alternative to methanol. |
| Acetic Acid/Water | High | High | >99.5% | An effective system, particularly for removing certain types of impurities.[1] Acetic acid has a higher boiling point, so care must be taken during solvent removal from the final product. |
| Isopropanol/Water | Moderate to High | High | >99% | A viable alternative to methanol and ethanol. |
| Water | Very Low | N/A | N/A | Not suitable as a primary recrystallization solvent due to very poor solubility even at high temperatures. |
Note: The expected purity is based on typical results and may vary depending on the nature and amount of impurities in the crude starting material.
Experimental Protocol: Recrystallization of this compound using a Methanol/Water Solvent System
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. c. If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
2. Hot Filtration (if charcoal or insoluble impurities are present): a. Preheat a second Erlenmeyer flask and a stemless glass funnel containing fluted filter paper on the hot plate. b. Quickly filter the hot solution into the preheated flask to remove the activated charcoal and any insoluble impurities.
3. Crystallization: a. While the methanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. b. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution. c. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. d. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Washing of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any adhering mother liquor.
5. Drying: a. Continue to draw air through the Büchner funnel to partially dry the crystals. b. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
6. Purity and Yield Determination: a. Determine the melting point of the dried crystals. b. Calculate the percentage yield of the purified product. c. If necessary, further assess the purity by HPLC or NMR.
Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Identifying and removing impurities from 3-Bromo-2-chlorobenzoic acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities during the synthesis of 3-Bromo-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common method for the synthesis of this compound involves the chlorination of 2-bromo-3-chlorobenzoic acid.[1] Another potential route, by analogy to the synthesis of its isomers, is the direct bromination of 2-chlorobenzoic acid. However, this can lead to the formation of multiple isomers.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most probable impurities are positional isomers formed during the bromination of 2-chlorobenzoic acid. Based on the synthesis of the isomeric 5-bromo-2-chlorobenzoic acid, the formation of other isomers, such as 4-bromo-2-chlorobenzoic acid, is a significant possibility. Unreacted starting materials like 2-chlorobenzoic acid may also be present.
Q3: What analytical techniques are recommended for identifying impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main product and its impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the desired product and any isolated impurities. It can help distinguish between different positional isomers.
Q4: What are the general safety precautions when working with this compound?
A4: this compound is a white to pale yellow crystalline solid and can be corrosive and pungent.[1] It is advisable to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[1] The compound may be sensitive to light and should be stored in a dark, dry place.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, if appropriate for the specific protocol. |
| Suboptimal Reaction Conditions | Carefully review the experimental protocol. Ensure the correct stoichiometry of reagents and the appropriate solvent and temperature are used. For bromination reactions, the choice of brominating agent and catalyst is critical to control regioselectivity and yield. |
| Product Loss During Work-up | During aqueous work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid fully. Multiple extractions with a suitable organic solvent can help maximize the recovery of the product from the aqueous layer. |
| Product Loss During Purification | In recrystallization, using an excessive amount of solvent will lead to a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. To recover more product, a second crop of crystals can be obtained by concentrating the mother liquor and cooling again. |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts | The bromination of 2-chlorobenzoic acid can lead to a mixture of isomers. To minimize this, a regioselective synthesis method should be employed. For instance, in the synthesis of the related 5-bromo-2-chlorobenzoic acid, the use of a sulfur-containing catalyst in an NBS/sulfuric acid system was shown to suppress the formation of the 4-bromo isomer.[2] A similar strategy could be explored for the synthesis of the 3-bromo isomer. |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with TLC or HPLC. If starting material persists, consider adjusting the stoichiometry of the reagents or the reaction time. Purification by recrystallization is often effective at removing unreacted starting materials, provided their solubility profile is sufficiently different from the product. |
| Ineffective Purification | If recrystallization does not effectively remove a particular impurity, consider alternative purification techniques. Column chromatography over silica (B1680970) gel can be a highly effective method for separating isomers and other closely related impurities. The choice of eluent is critical and should be optimized using TLC. |
Data Presentation
Table 1: Recrystallization Solvent Selection for Purification of this compound
| Solvent | Solubility of this compound | Suitability for Recrystallization | Notes |
| Water | Very slightly soluble (0.31 g/L at 25 °C)[3] | Potentially suitable, especially for removing highly polar or ionic impurities. However, the low solubility might require large volumes of water. | The significant difference in solubility between hot and cold water for benzoic acids, in general, suggests water could be an effective recrystallization solvent. |
| Ethanol (B145695) | Readily soluble at room temperature[1] | Likely a good solvent for dissolving the crude product, but may need to be used in a mixed solvent system (e.g., with water) to reduce solubility upon cooling and improve crystal recovery. | A mixture of ethanol and water often provides a good balance of solubility for recrystallization of benzoic acid derivatives. |
| Methanol | Soluble | Similar to ethanol, it can be a good solvent for dissolution. A co-solvent might be needed for efficient crystallization. | Mentioned as a potential recrystallization agent for the isomeric 5-bromo-2-chlorobenzoic acid.[2] |
| Acetic Acid | Soluble | Can be used for recrystallization, particularly if impurities are less soluble in it. | Also listed as a potential recrystallization solvent for the 5-bromo isomer.[2] |
| Dichloromethane | Readily soluble at room temperature[1] | Generally not ideal for recrystallization from a single solvent system due to its high volatility and good solvency at room temperature. It might be useful in a solvent/anti-solvent system. | More commonly used as a solvent for extraction. |
| Isopropanol | Soluble | A potential alternative to ethanol or methanol. | Mentioned as a possible recrystallization solvent for the 5-bromo isomer.[2] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., ethanol/water). The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature, to remove any residual solvent.
Protocol 2: General Procedure for HPLC Analysis of this compound Purity
Note: This is a general method adapted from procedures for related compounds and should be optimized for your specific instrument and sample.
-
Column: A reverse-phase C18 column is typically suitable for the analysis of benzoic acid derivatives.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and expected impurities have significant absorbance (e.g., around 230-254 nm).
-
Sample Preparation: Prepare a dilute solution of the this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Injection Volume: A typical injection volume is 10-20 µL.
-
Analysis: Run the sample and integrate the peaks to determine the purity of the main component and the relative amounts of any impurities.
Protocol 3: General Procedure for ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Processing: Process the acquired data by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Integrate the signals to determine the relative proton ratios. The chemical shifts and coupling patterns of the aromatic protons can be used to confirm the structure of the 3-bromo-2-chloro substitution pattern and to identify any isomeric impurities by comparing the spectrum to reference spectra or predicted chemical shifts.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for the identification and analysis of impurities in this compound synthesis.
References
Optimizing reaction conditions for Suzuki coupling of 3-Bromo-2-chlorobenzoic acid
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki coupling of 3-Bromo-2-chlorobenzoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Low or no conversion of the aryl halide is a common problem, especially with sterically hindered and electronically deactivated substrates like this compound.
-
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The steric hindrance from the ortho-chloro and carboxyl groups can impede the approach of the palladium catalyst to the carbon-bromine bond.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which is more effective for sterically demanding substrates.[1][2][3] N-heterocyclic carbenes (NHCs) can also be effective.[2]
-
-
Catalyst Deactivation: The catalyst may decompose before the reaction reaches completion, particularly at elevated temperatures.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall reaction rate.
-
Solution: For substrates with acidic protons like this compound, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good choice.[7][8] A biphasic solvent system such as toluene (B28343)/water or dioxane/water is commonly used.[9][10] Anhydrous conditions with a strong base like K₃PO₄ might require the addition of a small amount of water to facilitate the reaction.[11]
-
-
Issue 2: Formation of Homocoupling Byproduct of the Boronic Acid
The formation of a biaryl byproduct from the self-coupling of the boronic acid reagent is a frequent side reaction.[6]
-
Possible Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[4][5][6]
-
High Concentration of Pd(II) Species: The use of a Pd(II) precatalyst without efficient reduction to Pd(0) can lead to homocoupling.[4][6]
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Excess Boronic Acid: A large excess of the boronic acid can increase the rate of homocoupling.[8]
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Solution: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). In some cases, slow addition of the boronic acid to the reaction mixture can be beneficial.[8]
-
-
Issue 3: Dehalogenation of the Starting Material
Replacement of the bromine atom with a hydrogen atom is another common side reaction.[4][15]
-
Possible Causes & Solutions:
-
Presence of Hydride Sources: The palladium intermediate can react with hydride sources in the reaction mixture, leading to dehalogenation.[4][15]
-
Solution: Use anhydrous solvents and ensure the base is not a significant source of water or hydrides. Certain bases or solvents (like alcohols) can act as hydride donors.[4]
-
-
Slow Transmetalation: If the transmetalation step is slow, the lifetime of the Ar-Pd-X intermediate increases, providing more opportunity for competing dehalogenation.[15]
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Issue 4: Protodeboronation of the Boronic Acid
Cleavage of the carbon-boron bond of the boronic acid is a common decomposition pathway.[1][4]
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strongly basic or acidic conditions can promote protodeboronation.[1]
-
Instability of the Boronic Acid: Some boronic acids, particularly heteroaromatic ones, are inherently unstable.
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Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in this compound?
A1: In palladium-catalyzed Suzuki couplings, the reactivity of halogens generally follows the trend I > Br > Cl.[9][15] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, and selective coupling at the 3-position (bromine) is expected.[13]
Q2: What is a good starting point for the reaction conditions for the Suzuki coupling of this compound?
A2: A good starting point would be to use a palladium precatalyst with a bulky phosphine ligand (e.g., SPhos-Pd-G3), a carbonate or phosphate (B84403) base (e.g., K₃PO₄), and a toluene/water or dioxane/water solvent system at a temperature between 80-100 °C.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture over time.
Q4: My boronic acid is not very soluble in the reaction solvent. What can I do?
A4: The use of a biphasic solvent system like toluene/water or dioxane/water often helps to dissolve both the organic halide and the boronic acid (or its boronate salt formed in the presence of a base).[9][18] Increasing the proportion of the aqueous phase or using a co-solvent like THF might improve solubility.
Q5: Can I run the reaction open to the air?
A5: While some robust catalyst systems can tolerate air, it is generally recommended to perform Suzuki couplings under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the boronic acid and decomposition of the catalyst.[5][6][8]
Data Presentation
Table 1: General Reaction Parameters for Suzuki Coupling of Aryl Halides
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a ligand, or a Pd precatalyst (e.g., SPhos-Pd-G3) | Precatalysts ensure efficient generation of the active Pd(0) species.[4] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Overcomes steric hindrance and promotes oxidative addition and reductive elimination.[1][2][3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong inorganic bases are effective and compatible with the acidic proton of the benzoic acid.[7][8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems facilitate the dissolution of both organic and inorganic reagents.[9][10] |
| Temperature | 80 - 110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side reactions. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution(s) |
| Low Yield | Inefficient oxidative addition, catalyst deactivation | Use bulky ligands, robust precatalysts, ensure inert atmosphere. |
| Homocoupling | Presence of oxygen, excess Pd(II) | Degas solvents thoroughly, use Pd(0) source or a suitable precatalyst. |
| Dehalogenation | Hydride sources, slow transmetalation | Use anhydrous solvents, optimize base to accelerate transmetalation. |
| Protodeboronation | Harsh conditions, unstable boronic acid | Use milder conditions, use a more stable boronic acid derivative (e.g., BPin, MIDA, BF₃K). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a general starting protocol and may require optimization for specific arylboronic acids.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 precatalyst.
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for a low-yielding Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pubs.acs.org [pubs.acs.org]
Minimizing homocoupling byproducts in reactions with 3-Bromo-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 3-bromo-2-chlorobenzoic acid in cross-coupling reactions, with a primary focus on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue in reactions with this compound?
A1: Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the same starting material react to form a symmetrical dimer. In the context of this compound, this can result in the formation of 3,3'-dichloro-2,2'-dicarboxybiphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate purification due to similar physical properties to the target molecule.
Q2: I am observing significant formation of a biphenyl (B1667301) byproduct derived from my boronic acid coupling partner in a Suzuki-Miyaura reaction. What is the primary cause?
A2: The homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[1][2] To mitigate this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Q3: How do the substituents on this compound affect its reactivity and propensity for homocoupling?
A3: The 2-chloro and 3-bromo substituents create a sterically hindered and electron-deficient aromatic ring. The ortho-chloro group can sterically hinder the approach of the catalyst to the C-Br bond, potentially slowing down the desired cross-coupling reaction. The electron-withdrawing nature of both halogens and the carboxylic acid group can also influence the oxidative addition step. These factors can sometimes make the desired reaction less competitive with side reactions like homocoupling, especially under suboptimal conditions.
Q4: Which palladium catalysts and ligands are recommended for minimizing homocoupling with this substrate?
A4: For sterically hindered and electron-deficient aryl halides like this compound, palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands are often the most effective. Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines can promote the desired cross-coupling pathway while minimizing side reactions.[1] Using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species can also be advantageous over using Pd(II) salts which can promote homocoupling.
Q5: What is the role of the base in homocoupling, and what are the best practices for base selection?
A5: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling. However, the choice and strength of the base can also influence the extent of side reactions. For sensitive substrates, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is often a good starting point. Very strong bases like alkoxides should be used with caution as they can sometimes promote side reactions, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Significant Formation of 3,3'-dichloro-2,2'-dicarboxybiphenyl (Homocoupling of the Aryl Halide)
| Potential Cause | Troubleshooting Strategy |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions. Determine the minimum temperature required for the desired transformation. |
| Inappropriate Catalyst System | Switch to a catalyst system known to suppress homocoupling. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount (typically 0.5-2 mol%). Excess catalyst can sometimes lead to an increase in side products. |
| Presence of Oxidants | Ensure a strictly inert atmosphere by thoroughly degassing solvents and purging the reaction vessel with argon or nitrogen. |
Issue 2: Significant Formation of Boronic Acid Homocoupling Product (in Suzuki-Miyaura Reactions)
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a positive pressure of an inert gas (Nitrogen or Argon). A common method is to bubble the inert gas through the solvent for 15-30 minutes prior to use. |
| Use of Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (B1220265) to help generate the active Pd(0) species in situ. |
| Excess Boronic Acid | Use a stoichiometry closer to 1:1 or a slight excess of the this compound. A large excess of the boronic acid can favor homocoupling. |
| High Concentration of Boronic Acid | For particularly problematic cases, consider the slow addition of the boronic acid solution to the reaction mixture to maintain a low instantaneous concentration. |
Data Presentation
The following table summarizes typical conditions and expected yields for Suzuki-Miyaura coupling reactions with substrates analogous to this compound, highlighting conditions that can minimize homocoupling.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling Byproduct (%) | Reference |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 | Not Reported | [3] |
| 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 100 | ~85 | Not specified, but a known side product | [3] |
| 2-Bromo-1,3-bis(trifluoromethyl)benzene | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | Variable | Large amounts reported | [4] |
| 4-Halobenzoic acids | Phenylboronic acid | Pd catalyst (low conc.) | Ligand-free | Not specified | Not specified | Not specified | I > Br > Cl | Not specified | [5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
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SPhos (0.04 mmol, 4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
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Anhydrous, degassed toluene (5 mL)
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Degassed water (1 mL)
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Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute with ethyl acetate (B1210297) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
References
Troubleshooting low yield in the synthesis of 3-Bromo-2-chlorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of 3-Bromo-2-chlorobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound can often be attributed to one or more of the following factors, depending on the synthetic route employed:
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Incomplete Reaction: The starting materials may not have fully converted to the desired product. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
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Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. Common side reactions include the formation of isomers (e.g., 4-bromo-2-chlorobenzoic acid or 5-bromo-2-chlorobenzoic acid during bromination of 2-chlorobenzoic acid), or hydroxylation of diazonium salts in a Sandmeyer reaction.[1]
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Loss of Product During Workup: this compound has some solubility in water, which can lead to product loss during aqueous extraction and washing steps.[1]
-
Impure Reagents: The purity of starting materials and reagents is critical. For instance, in a bromination reaction using N-Bromosuccinimide (NBS), decomposed NBS can lead to undesired side reactions.[2]
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Suboptimal Reaction Conditions: Precise control of reaction parameters is crucial. For example, in a Sandmeyer reaction, maintaining a low temperature (0–5 °C) during diazotization is essential to prevent the decomposition of the diazonium salt.[1]
Q2: I am synthesizing this compound via the oxidation of 2-chloro-3-bromotoluene and experiencing low yield. How can I optimize this reaction?
The oxidation of a methyl group on a substituted toluene (B28343) is a common synthetic strategy.[3] To improve the yield of this compound from 2-chloro-3-bromotoluene, consider the following:
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Choice of Oxidizing Agent: Potassium permanganate (B83412) (KMnO₄) is a strong and effective oxidizing agent for this transformation.[3]
-
Reaction Conditions: The reaction is typically carried out in a basic aqueous solution (e.g., with NaOH or KOH) and heated to reflux for several hours to ensure the reaction goes to completion.[3][4]
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Control of Exotherm: The addition of the oxidizing agent can be exothermic. Slow, portion-wise addition of KMnO₄ is recommended to maintain control over the reaction temperature.[1][3]
-
Workup Procedure: After the reaction is complete, the byproduct manganese dioxide (MnO₂) must be removed. This is typically done by filtration. The resulting filtrate is then acidified to precipitate the carboxylic acid. Ensure the solution is sufficiently acidic (pH ~2) to fully protonate the carboxylate salt.[1]
Q3: I am attempting the synthesis via bromination of 2-chlorobenzoic acid and obtaining a mixture of isomers. How can I improve the regioselectivity?
The direct bromination of 2-chlorobenzoic acid can lead to a mixture of isomers, which complicates purification and reduces the yield of the desired 3-bromo product. The chloro and carboxylic acid groups direct the incoming electrophile to different positions. To enhance the selectivity for this compound:
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Reaction System: A patent suggests that using an N-bromosuccinimide (NBS) in a sulfuric acid system can improve the ratio of the desired isomer.[5]
-
Catalyst: The addition of a catalyst, such as sodium sulfite (B76179) or potassium sulfide, has been reported to inhibit the formation of the 4-bromo isomer.[6]
-
Temperature Control: Maintaining a specific reaction temperature (e.g., 10-50 °C) is crucial for controlling the selectivity of the bromination.[6]
Q4: My Sandmeyer reaction to produce this compound from the corresponding aniline (B41778) is giving a low yield. What are the common pitfalls?
The Sandmeyer reaction is a powerful tool for introducing halides to an aromatic ring, but it is sensitive to reaction conditions.[7][8] Low yields can result from several factors:
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Incomplete Diazotization: Ensure the temperature is strictly maintained between 0–5 °C during the addition of sodium nitrite. An excess of acid is also necessary to prevent unwanted azo coupling side reactions.[1]
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Decomposition of Diazonium Salt: The diazonium salt intermediate can be unstable. It is crucial to use the freshly prepared, cold diazonium salt solution promptly in the subsequent Sandmeyer reaction.
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Hydroxylation Side Reaction: Diazonium salts can react with water to form phenols, a common side reaction that reduces the yield of the desired aryl halide. Using an active copper(I) bromide solution and adding it to the cold diazonium salt solution can help to minimize this.[1]
-
Purity of Copper(I) Bromide: The quality of the copper(I) salt is important for the success of the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete oxidation of 2-chloro-3-bromotoluene. | Ensure a sufficient reflux period (typically several hours) and slow, portion-wise addition of potassium permanganate to maintain control over the exothermic reaction.[1][3] |
| Formation of multiple isomers during the bromination of 2-chlorobenzoic acid. | Utilize an NBS/sulfuric acid system and consider the addition of a catalyst like sodium sulfite to improve regioselectivity.[5][6] | |
| Low conversion in a Sandmeyer reaction. | Maintain a temperature of 0–5 °C during diazotization and use a sufficient excess of acid. Ensure the copper(I) bromide solution is active and added promptly.[1] | |
| Product loss during workup. | When performing extractions, saturate the aqueous layer with NaCl (brine wash) to minimize the solubility of the product. Use cold solvents for washing the filtered product.[1] | |
| Impure Product | Presence of unreacted starting material. | Optimize reaction time and temperature to drive the reaction to completion. Recrystallization is an effective method for removing unreacted starting materials.[1][9] |
| Contamination with side products (e.g., hydroxylated byproduct in Sandmeyer reaction). | Optimize the reaction conditions to favor the desired pathway. For purification, consider column chromatography if recrystallization is ineffective.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-chloro-3-bromotoluene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-bromotoluene, water, and a base such as sodium hydroxide.
-
Addition of Oxidant: While stirring the mixture, slowly add potassium permanganate in portions. The rate of addition should be controlled to manage the exothermic reaction.
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Reflux: After the complete addition of potassium permanganate, heat the mixture to reflux with vigorous stirring for a minimum of 4 hours.[3]
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Workup: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.
-
Precipitation: Cool the filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2.
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Isolation and Purification: Collect the precipitated this compound by vacuum filtration. Wash the crystals with cold water. For higher purity, the crude product can be recrystallized from a suitable solvent like water or an ethanol/water mixture.[1]
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
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Diazotization: Dissolve the starting aniline (3-amino-2-chlorobenzoic acid) in an aqueous solution of a mineral acid (e.g., HBr or HCl) and cool the mixture to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C. Stir for an additional 15-30 minutes at this temperature.
-
Preparation of Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide in an aqueous solution of HBr. Cool this solution in an ice bath.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas is expected.[1]
-
Workup: After the gas evolution ceases, the reaction mixture may be gently warmed to ensure completion. Cool the mixture to precipitate the crude product.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold water. To purify, the solid can be dissolved in a dilute NaOH solution, filtered to remove insoluble impurities, and then re-precipitated by adding acid. Further purification can be achieved by recrystallization.[1]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationship between causes, solutions, and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 6. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
TLC and HPLC analysis for purity assessment of 3-Bromo-2-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity assessment of 3-Bromo-2-chlorobenzoic acid using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for TLC analysis of this compound?
A1: A good starting point for TLC analysis is to use a silica (B1680970) gel plate (e.g., Silica Gel 60 F254) as the stationary phase. For the mobile phase, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate (B1210297) or diethyl ether, with the addition of a small amount of acetic or formic acid, is recommended. A common starting ratio is 7:3 hexane:ethyl acetate with 0.5-1% acetic acid. The acid helps to suppress the ionization of the carboxylic acid group, leading to more compact spots.
Q2: How can I visualize the spots of this compound on the TLC plate?
A2: this compound is an aromatic compound and should be UV-active. Therefore, the primary method for visualization is to use a UV lamp at 254 nm, where the compound will appear as a dark spot on the fluorescent green background of the TLC plate.[1][2] Staining with potassium permanganate (B83412) (KMnO4) can also be used as a secondary method, which is effective for many organic compounds.[2]
Q3: What type of HPLC column is suitable for the purity analysis of this compound?
A3: A reverse-phase (RP) C18 column is the most common and suitable choice for analyzing this compound. These columns separate compounds based on their hydrophobicity.
Q4: What is a typical mobile phase for HPLC analysis of this compound?
A4: A typical mobile phase for the reverse-phase HPLC analysis of this compound is a mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient elution with a mobile phase consisting of water with 0.1% formic or acetic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic or acetic acid (Solvent B). The acid in the mobile phase is crucial for achieving good peak shape by preventing the dissociation of the carboxylic acid.
Q5: What are the potential impurities I might see in the analysis of this compound?
A5: Potential impurities could include starting materials from the synthesis, such as 2-chlorobenzoic acid or 3-bromotoluene, isomers like other bromo-chloro-benzoic acids, or by-products from the reaction.[3] For example, you might see isomers such as 5-Bromo-2-chlorobenzoic acid.
Troubleshooting Guides
TLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spot Streaking | - Sample overloading.- The compound is strongly acidic and interacting with the silica gel.[4]- Inappropriate mobile phase polarity. | - Dilute the sample solution and spot a smaller amount.- Add a small percentage (0.5-1%) of acetic or formic acid to the mobile phase to suppress ionization.[1][4]- Adjust the polarity of the mobile phase. |
| No Spots Visible | - The sample is too dilute.- The compound is not UV-active at the wavelength used.- The compound may have evaporated from the plate. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5]- Use an alternative visualization method like a potassium permanganate stain.[2]- Ensure the spotting solvent is not too volatile and dry the plate gently. |
| Rf Value Too High or Too Low | - The mobile phase is too polar (high Rf) or not polar enough (low Rf). | - To decrease the Rf, decrease the proportion of the polar solvent in the mobile phase.- To increase the Rf, increase the proportion of the polar solvent.[1] |
| Uneven Solvent Front | - The TLC plate is touching the side of the developing chamber.- The bottom of the TLC plate is not level in the chamber. | - Ensure the plate is not in contact with the chamber walls.- Make sure the plate is placed flat on the bottom of the chamber. |
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the acidic compound and the silica support of the column.- Column overload. | - Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[6]- Reduce the injection volume or the concentration of the sample. |
| Broad Peaks | - Column degradation.- High dead volume in the system.- Inappropriate mobile phase composition. | - Replace the column with a new one.- Check and tighten all fittings to minimize dead volume.- Optimize the mobile phase composition, including the organic-to-aqueous ratio and the pH. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Late eluting peaks from a previous injection. | - Use high-purity HPLC-grade solvents.- Flush the injector and column with a strong solvent.- Ensure the run time is long enough to elute all components. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp issue. | - Degas the mobile phase thoroughly.[7]- Purge the pump to remove air bubbles.- Use freshly prepared, filtered mobile phase.- Check the detector lamp's age and intensity. |
Experimental Protocols
TLC Analysis Protocol
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate to make an approximately 1 mg/mL solution.
-
Spotting: Use a capillary tube to spot a small amount of the sample solution onto the starting line. Allow the spot to dry completely.
-
Development: Prepare the mobile phase, for example, a 7:3 mixture of hexane and ethyl acetate with 0.5% acetic acid. Pour a small amount of the mobile phase into a developing chamber and allow it to saturate. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
HPLC Analysis Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase (initial conditions).
Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Rf Value (7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid) |
| This compound | 0.45 |
| 2-Chlorobenzoic acid | 0.55 |
| 3-Bromotoluene | 0.85 |
| Starting Material X | 0.20 |
Table 2: HPLC Data for this compound and Potential Impurities
| Compound | Retention Time (min) |
| 2-Chlorobenzoic acid | 8.5 |
| This compound | 12.2 |
| Isomeric Impurity | 13.1 |
| Unknown By-product | 14.5 |
Visualizations
Caption: Workflow for TLC Purity Analysis.
References
- 1. silicycle.com [silicycle.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. This compound | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
- 4. chembam.com [chembam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. hplc.eu [hplc.eu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Removal of unreacted starting materials from 3-Bromo-2-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorobenzoic acid. The focus is on the effective removal of unreacted starting materials, particularly 2-chlorobenzoic acid, a common impurity from its synthesis.
Troubleshooting Guide
Issue: My final product of this compound is contaminated with unreacted 2-chlorobenzoic acid. How can I purify it?
This is a common issue. The unreacted starting material can be removed using several standard laboratory techniques. The choice of method depends on the scale of your reaction and the equipment available. The two most effective methods are Recrystallization and Acid-Base Extraction.
Q1: How can I use recrystallization to purify my this compound?
Recrystallization is an effective technique for purifying solid compounds. It relies on the difference in solubility between the desired product and the impurities in a chosen solvent at different temperatures.
Potential Problem: Low recovery of purified crystals.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover more product, you can concentrate the filtrate by evaporation and cool it to obtain a second crop of crystals.
Potential Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate. If the solution is too concentrated, add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly again.
Potential Problem: No crystals are forming upon cooling.
-
Possible Cause: The solution may be too dilute, or nucleation has not initiated.
-
Solution: If the solution is too dilute, reheat it to evaporate some of the solvent and then allow it to cool again. To induce crystallization, you can scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.
Q2: Can I use acid-base extraction to remove 2-chlorobenzoic acid?
Yes, acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds. Since both your product and the starting material are acidic, a simple acid-base extraction is not sufficient. However, a variation of this technique, known as a chemically active extraction, can be employed by taking advantage of the slight differences in acidity (pKa) between the two compounds, though this can be challenging. A more straightforward application of acid-base chemistry is to ensure all acidic components are in a suitable organic solvent and then proceed with a purification method like column chromatography.
A more practical approach is to use the acidic nature of both compounds to your advantage in a multi-step purification process that may involve both extraction and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should be aware of for this compound and its common starting material, 2-chlorobenzoic acid?
Understanding the physical properties is crucial for developing a successful purification strategy. Below is a summary of key data:
| Property | This compound | 2-Chlorobenzoic acid |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₅ClO₂ |
| Molecular Weight | 235.46 g/mol | 156.57 g/mol |
| Appearance | White to pale yellow crystalline solid[1] | White to pale cream crystals or powder[2] |
| Melting Point | 168-169 °C | 138-140 °C[2] |
| Solubility in Water | Sparingly soluble | Soluble in hot water, sparingly in cold water[2] |
| Solubility in Organic Solvents | Readily soluble in ethanol (B145695) and dichloromethane (B109758) at room temperature.[1] | Soluble in methanol, ethanol, ether, acetone, and benzene.[2] |
Q2: Which solvent is best for the recrystallization of this compound?
The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity, 2-chlorobenzoic acid, has different solubility characteristics. Given that 2-chlorobenzoic acid is soluble in hot water, using a mixed solvent system or an organic solvent might provide better separation. Ethanol or a mixture of ethanol and water is a good starting point for small-scale solubility tests to determine the optimal solvent system.
Q3: How can I monitor the purity of my this compound during the purification process?
Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the progress of your purification.
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Stationary Phase: Silica gel 60 F₂₅₄ plates.
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Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a good starting point. The optimal ratio may need to be determined empirically. A common starting ratio is 7:3 or 8:2 (hexane:ethyl acetate). A small amount of acetic acid can be added to the mobile phase to improve the spot shape of carboxylic acids.
-
Visualization: The spots can be visualized under a UV lamp at 254 nm.
A successful purification will show the disappearance of the spot corresponding to the 2-chlorobenzoic acid in the lanes of the purified fractions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may need to be optimized based on the level of impurity.
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Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The this compound should start to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
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Purity Check: Assess the purity of the final product by melting point determination and TLC analysis.
Protocol 2: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is designed to first remove the bulk of the acidic starting material before a final recrystallization step.
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Dissolution: Dissolve the crude product in an organic solvent in which both the product and starting material are soluble, such as diethyl ether or ethyl acetate, in a separatory funnel.
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Extraction with a Weak Base: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. This will selectively deprotonate the more acidic 2-chlorobenzoic acid, converting it to its water-soluble sodium salt.
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Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of 2-chlorobenzoic acid. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
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Washing: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the crude this compound.
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Recrystallization: Further purify the obtained solid by recrystallization as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical relationships for troubleshooting common purification issues.
References
Impact of solvent choice on the yield of 3-Bromo-2-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 3-Bromo-2-chlorobenzoic acid, with a specific focus on the impact of solvent choice on reaction yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Reaction Yield | Incomplete bromination: The brominating agent may not have fully reacted with the starting material. | Ensure the correct stoichiometry of the brominating agent is used. Consider a slight excess. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. |
| Suboptimal solvent choice: The solvent may not be ideal for the specific bromination reaction, affecting solubility of reactants and stability of intermediates. | Polar aprotic solvents can sometimes accelerate electrophilic aromatic substitution reactions. Based on available literature, solvents like 1,2-dichloroethane (B1671644) have been used, and strong acid systems like concentrated sulfuric acid can also serve as the reaction medium.[1][2] The choice of solvent can significantly influence the reaction rate and yield.[3][4] | |
| Side reactions: Formation of undesired isomers (e.g., 4-Bromo-2-chlorobenzoic acid) or poly-brominated products can reduce the yield of the desired product.[2] | The choice of solvent and catalyst can influence regioselectivity. In some cases, specific catalysts are used to suppress the formation of unwanted isomers.[2] Precise temperature control is also crucial to minimize side reactions. | |
| Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction or washing steps. | When performing extractions, saturate the aqueous layer with a brine solution (saturated NaCl) to decrease the solubility of the organic product in the aqueous phase. Use cold solvents for washing the final product to minimize loss. | |
| Impure Final Product | Presence of starting material: The reaction did not go to completion. | Increase the reaction time or temperature, or consider a more reactive brominating agent. Purify the final product via recrystallization. |
| Formation of isomers: The bromination reaction produced a mixture of isomers. | Optimize the reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired 3-bromo isomer. Purification via recrystallization or column chromatography may be necessary. Solvents for recrystallization can include ethanol/water mixtures or acetic acid.[1][2] | |
| Residual solvent or reagents: Improper drying or washing of the final product. | Ensure the product is thoroughly washed with an appropriate solvent (e.g., cold water) and dried under vacuum to remove any residual solvents or reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes include the bromination of 2-chlorobenzoic acid, the chlorination of 3-bromobenzoic acid, and multi-step syntheses starting from other precursors like salicylic (B10762653) acid.[1][2][5] Another route involves the diazotization of an appropriate amino-benzoic acid derivative followed by a Sandmeyer reaction.[6][7]
Q2: How does solvent polarity affect the yield of the bromination reaction?
A2: The polarity of the solvent can significantly impact the rate and yield of electrophilic aromatic halogenation.[3] Polar solvents can stabilize the charged intermediate (arenium ion) formed during the reaction, potentially increasing the reaction rate.[4] However, the optimal solvent is dependent on the specific starting material and reaction conditions. For instance, while polar solvents like acetic acid can be effective, non-polar solvents may slow down or even prevent the reaction.[3]
Q3: What solvents are typically used for the synthesis of this compound?
A3: Based on documented procedures, various solvents and reaction media have been employed. These include:
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Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst.[2]
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1,2-Dichloroethane: A chlorinated organic solvent.[1]
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Recrystallization, a purification step, has been performed using ethanol/water mixtures or acetic acid.[1][2]
Q4: What are some common side products, and how can their formation be minimized?
A4: A common side product is the isomeric 4-Bromo-2-chlorobenzoic acid.[2] The formation of this and other isomers can be influenced by the reaction conditions. Using specific catalysts and maintaining precise temperature control can help to improve the regioselectivity of the bromination and minimize the formation of unwanted isomers.[2]
Impact of Solvent and Reaction Conditions on Yield
The following table summarizes reported yields for the synthesis of this compound and related reactions, highlighting the different solvents and conditions used.
| Starting Material | Brominating Agent | Solvent/Reaction Medium | Yield (%) | Purity (%) | Reference |
| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | 84.6 | 99.7 (HPLC) | [2] |
| 2-Chlorobenzotrichloride | Bromine/other brominating agents | Not specified | >95 | 80-92 | [5] |
| 2-Hydroxy-5-bromobenzoic acid | Chlorinating agent | Not specified | >90 | >99.5 | [1] |
| Salicylic acid derivative | Bromine | 1,2-Dichloroethane | 68.2 | 95.3 (HPLC) | [1] |
| Amino-benzoic acid derivative | Diazotization/Sandmeyer | Various systems | 25-46 | Not specified | [6] |
Experimental Protocol: Bromination of 2-Chlorobenzoic Acid
This protocol is a generalized procedure based on literature reports for the synthesis of this compound via the bromination of 2-chlorobenzoic acid.[2]
Materials:
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2-Chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid
-
Ice-water bath
-
40% Acetic acid aqueous solution (for washing)
-
Standard laboratory glassware and equipment
Procedure:
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In a four-necked flask, add 2-chlorobenzoic acid and concentrated sulfuric acid.
-
Stir the mixture at a controlled temperature (e.g., 10°C) for approximately 20 minutes until the solution is clear.
-
Slowly add N-bromosuccinimide to the reaction mixture.
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Continue stirring at the controlled temperature for a specified duration (e.g., 120 minutes).
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After the reaction is complete, pour the solution slowly into an ice-water bath to induce crystallization of the crude product.
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Filter the crude product.
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Wash the filtered solid with a 40% acetic acid aqueous solution.
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Dry the solid under vacuum at a specified temperature (e.g., 55°C) for several hours to obtain the final product.
Experimental Workflow
References
- 1. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. scribd.com [scribd.com]
Catalyst deactivation and recovery in 3-Bromo-2-chlorobenzoic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing catalyst deactivation and recovery in reactions involving 3-bromo-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low or no conversion is a common issue and can often be attributed to catalyst deactivation. For palladium-catalyzed reactions, several factors could be at play:
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Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation and deactivation of the catalyst. It is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][2]
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Inactive Catalyst Precursor: The Pd(0) active species may not have been generated efficiently from the Pd(II) precatalyst. Consider using a pre-catalyst that is more readily activated or ensuring your reduction conditions are adequate.
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Substrate Impurities: Impurities in your this compound or the coupling partner can act as catalyst poisons.
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Inappropriate Base: The choice of base is critical. It may be too weak to facilitate the transmetalation step or have poor solubility in the reaction medium. Screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ is recommended.[1]
-
Carboxylic Acid Interference: The carboxylic acid group on the substrate can potentially interact with the palladium center or the base, affecting the catalyst's stability and activity.
Q2: The reaction starts but then stalls, leading to incomplete conversion. What is happening?
A2: A stalling reaction is a classic sign of catalyst deactivation occurring mid-reaction. This can be caused by:
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Product Inhibition: The biaryl product formed may bind more strongly to the palladium center than the starting materials, progressively poisoning the catalyst.
-
Ligand Degradation: Phosphine (B1218219) ligands, commonly used in cross-coupling reactions, can degrade at elevated temperatures, leading to the formation of inactive palladium species, often observed as palladium black.
-
Formation of Palladium Black: This indicates the aggregation of the active Pd(0) catalyst into an inactive bulk metallic form. This is a common deactivation pathway that can be mitigated by using appropriate ligands to stabilize the catalytic species.
Q3: I am observing significant formation of palladium black in my reaction vessel. How can I prevent this?
A3: The formation of palladium black signifies the precipitation of elemental palladium, a common deactivation pathway.[3] To prevent this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that stabilize the monoligated Pd(0) species and prevent aggregation.
-
Solvent Choice: Certain solvents may promote the formation of palladium black.[4] Consider screening different solvent systems.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate ligand degradation and catalyst agglomeration.
Q4: How do I achieve selective coupling at the C-Br bond over the C-Cl bond in this compound?
A4: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[1][4] This inherent difference allows for chemoselective coupling at the more reactive C-Br bond. To favor this selectivity:
-
Mild Reaction Conditions: Use the mildest possible temperature and reaction time that allows for the consumption of the starting material.
-
Catalyst/Ligand System: Certain catalyst systems are known to be more selective. For instance, some Pd-NHC (N-Heterocyclic Carbene) precatalysts have demonstrated high selectivity for C-Br bond activation.[1]
-
Monitoring: Closely monitor the reaction's progress to stop it once the desired mono-arylation has occurred, preventing subsequent reaction at the C-Cl bond.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst | • Ensure rigorous degassing of all solvents and reagents.[1] • Use a fresh, high-quality palladium precursor and ligand. • Consider using a more easily activated pre-catalyst. |
| Inappropriate Base | • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] • Ensure the base is finely powdered to maximize surface area. | |
| Low Reaction Temperature | • Gradually increase the reaction temperature, while monitoring for product formation and potential decomposition. | |
| Reaction Stalls / Incomplete Conversion | Ligand Degradation | • Use more robust, sterically hindered ligands. • Lower the reaction temperature if possible. |
| Product Inhibition | • Consider a different ligand that may alter the binding affinity of the product. • If feasible, perform the reaction at a lower concentration. | |
| Formation of Palladium Black | Catalyst Agglomeration | • Increase the ligand-to-palladium ratio. • Use bulky, electron-rich phosphine ligands to stabilize the Pd(0) species.[4] • Screen alternative solvents. |
| Poor Selectivity (Reaction at C-Cl) | Reaction Conditions Too Harsh | • Reduce the reaction temperature and catalyst loading.[1] • Shorten the reaction time and monitor closely. |
| Inappropriate Catalyst System | • Screen ligands known for high selectivity in C-Br bond activation, such as certain N-Heterocyclic Carbene (NHC) ligands.[1] | |
| Significant Homocoupling Byproducts | Presence of Oxygen | • Ensure the reaction is performed under a strict inert atmosphere. Rigorous degassing is essential.[4] |
| Degradation of Boronic Acid (Suzuki) | • Use a slight excess (1.1-1.2 equivalents) of the boronic acid. • Consider using more stable boronate esters instead of boronic acids.[1] | |
| Difficulty in Catalyst Recovery | Homogeneous Catalyst Dissolved | • For heterogeneous catalysts like Pd/C, recovery is via simple filtration.[5] • For homogeneous catalysts, consider precipitation followed by filtration or using scavenger resins. |
Data Presentation: Catalyst Performance in Analogous Reactions
Disclaimer: The following data is compiled for reactions with substrates analogous to this compound and is intended to provide a baseline for catalyst selection and optimization.
Table 1: Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 97 | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Analogous to[7] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High (unspecified) | Analogous to[6] |
Table 2: Typical Conditions for Heck and Sonogashira Reactions of Aryl Bromides.
| Reaction | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Heck | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12-24 | High | General Protocol[8] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6-12 | High | General Protocol[4] |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Catalyst Recovery Using a Scavenger Resin (Batch Method)
This protocol describes the removal of residual palladium from the reaction mixture.
Procedure:
-
After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., THF, dichloromethane).
-
Add a thiol-based silica scavenger resin (3-5 molar equivalents relative to the initial palladium loading).
-
Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.
-
Filter the mixture through a pad of celite to remove the resin.
-
Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product with reduced palladium content.
Protocol 3: Regeneration of a Deactivated Pd/C Catalyst
This protocol is for heterogeneous Pd/C catalysts that have been deactivated by carbonaceous deposits.
Procedure:
-
Recover the deactivated Pd/C catalyst by filtration from the reaction mixture.
-
Wash the catalyst thoroughly with solvent to remove adsorbed organic species.
-
Dry the catalyst in an oven.
-
Place the dried catalyst in a tube furnace and treat with a diluted air stream at an elevated temperature (e.g., 250 °C) for several hours to burn off carbonaceous deposits.[9]
-
After cooling under an inert atmosphere, the regenerated catalyst can be reused. The efficiency of regeneration should be confirmed by comparing its activity to a fresh catalyst.[9]
Visualizations (Graphviz)
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.
Caption: Experimental workflow for palladium catalyst recovery using a scavenger resin.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pd/C: A Recyclable Catalyst for Cyanation of Aryl Halides with K4[Fe(CN)6] | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing hydroxylation side reactions in Sandmeyer synthesis routes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot hydroxylation side reactions in Sandmeyer synthesis routes.
Troubleshooting Guides
Issue: High Levels of Phenolic Byproduct Detected
Root Cause Analysis: The formation of phenols is a common side reaction in the Sandmeyer synthesis, arising from the reaction of the diazonium salt intermediate with water. This reaction is highly temperature-dependent.
Troubleshooting Steps:
Caption: Troubleshooting flowchart for high phenol (B47542) byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenol formation in the Sandmeyer reaction?
A1: The primary cause is the reaction of the intermediate aryl diazonium salt with water, which acts as a nucleophile. This reaction, often referred to as hydroxylation, is significantly accelerated by increased temperatures. Diazonium salts are thermally unstable, and if the temperature is not kept low (typically 0-5 °C), they will readily decompose to form phenols and nitrogen gas.
Q2: How can I minimize the formation of phenolic byproducts?
A2: To minimize phenol formation, strict temperature control is crucial. The diazotization and the subsequent Sandmeyer reaction should be carried out at 0-5 °C using an ice-salt bath.[1] Additionally, using a sufficient concentration of mineral acid helps to stabilize the diazonium salt. It is also important to use the diazonium salt solution immediately after its preparation, as it is prone to decomposition upon standing.[2]
Q3: My reaction still produces a significant amount of phenol even with good temperature control. What else could be the issue?
A3: If temperature is well-controlled, consider the following:
-
Insufficient Acidity: A high concentration of a strong mineral acid is necessary to form nitrous acid from sodium nitrite (B80452) and to prevent side reactions like the coupling of the diazonium salt with the unreacted starting amine to form azo dyes.[3]
-
Catalyst Activity: Ensure your copper(I) catalyst is fresh and active. The quality of the catalyst can influence the rate of the desired Sandmeyer reaction versus the competing hydroxylation.
-
Slow Addition of Reagents: Slow, dropwise addition of sodium nitrite during diazotization and the diazonium salt solution to the copper catalyst helps to control the reaction exotherm and prevent localized heating.[2]
Q4: Can I isolate the diazonium salt before the Sandmeyer reaction to improve purity?
A4: It is strongly discouraged to isolate aryl diazonium salts in a dry, solid state as they are often unstable and can be explosive.[4] These reactions are almost always performed in situ, meaning the diazonium salt is generated and immediately used in the same reaction vessel without isolation.
Q5: How can I remove phenolic byproducts from my final product?
A5: Phenolic byproducts can typically be removed by a basic aqueous extraction. Phenols are acidic and will be deprotonated by a base such as sodium hydroxide (B78521) (NaOH) to form water-soluble phenoxides. The desired aryl halide product, being neutral, will remain in the organic layer.[2]
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of key reaction parameters on the yield of the desired Sandmeyer product versus the formation of the phenolic byproduct.
| Parameter | Condition | Desired Product Yield | Phenol Byproduct Formation | Reference(s) |
| Temperature | 0-5 °C | Optimal | Minimized | [1] |
| > 10 °C | Decreases significantly | Increases significantly | ||
| Room Temperature | Low | High (major product) | [2] | |
| Acid Concentration | High | Optimal | Minimized | [3] |
| Low | Decreases | Increases | [3] | |
| Diazonium Salt Stability | Used Immediately | Optimal | Minimized | [2] |
| Stored before use | Decreases | Increases | [2] | |
| Catalyst | Fresh Cu(I) salt | Optimal | Minimized | [5] |
| Deactivated catalyst | Decreases | Increases | [5] |
Experimental Protocols
Detailed Methodology for the Synthesis of p-Chlorotoluene with Minimized Hydroxylation
This protocol is adapted from a standard laboratory procedure for the Sandmeyer reaction, with specific emphasis on minimizing the formation of the p-cresol (B1678582) side product.[2]
Part 1: Preparation of Copper(I) Chloride Solution
-
In a suitable flask, dissolve copper(II) sulfate (B86663) in water.
-
Add sodium bisulfite solution slowly while stirring.
-
The blue solution will turn green and then a white precipitate of copper(I) chloride will form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate with water and decant again.
-
Dissolve the copper(I) chloride precipitate in concentrated hydrochloric acid. This solution should be used promptly.
Part 2: Diazotization of p-Toluidine (B81030)
-
In a separate flask, dissolve p-toluidine in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring, ensuring the temperature does not rise above 5 °C.
-
Continue stirring in the ice bath for 15 minutes after the addition is complete. The resulting solution contains the p-toluenediazonium chloride.
Part 3: Sandmeyer Reaction
-
Slowly and carefully add the cold diazonium salt solution from Part 2 to the stirred copper(I) chloride solution from Part 1, while maintaining the temperature at 0-5 °C.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
Part 4: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water.
-
To remove the p-cresol byproduct, wash the organic layer with a 5% aqueous sodium hydroxide solution. The aqueous layer will turn colored as the phenoxide is formed.[1]
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter and remove the solvent under reduced pressure to obtain the crude p-chlorotoluene.
-
Further purification can be achieved by distillation.
Visualization of Reaction Pathways
Caption: Competing pathways in the Sandmeyer reaction.
References
Validation & Comparative
A Comparative Analysis of 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and biological significance of bromobenzoic acid isomers, supported by experimental data and protocols.
The positional isomerism of the bromo substituent on the benzoic acid framework significantly influences the chemical and physical properties of 2-bromo, 3-bromo, and 4-bromobenzoic acids. These differences in acidity, reactivity, and spectroscopic characteristics are critical for their application in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. This guide provides a comprehensive comparative analysis of these three isomers to aid researchers in selecting the appropriate building block for their synthetic endeavors.
Physicochemical Properties
The location of the bromine atom on the benzene (B151609) ring relative to the carboxylic acid group dictates the distinct physicochemical properties of each isomer. These variations are crucial for determining reaction conditions, purification strategies, and potential biological interactions.
| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol | 201.02 g/mol | 201.02 g/mol |
| Melting Point | 147-150 °C[1][] | 155-158 °C[3][4] | 252-254 °C[5] |
| Boiling Point | 296.4 °C at 760 mmHg[6][7][8] | >280 °C | 300 °C[9] |
| pKa (at 25 °C) | 2.84[6][10][11] | 3.81[12] | Not readily available |
| Water Solubility | Slightly soluble[6][10] | Moderately soluble[13][14][15] | Slightly soluble in hot water[5][16] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and acetone[1][17] | Soluble in ethanol and acetone[13][14] | Soluble in ethanol and ether[16][18][19] |
Spectroscopic Data Comparison
The unique electronic environment of each isomer, dictated by the position of the bromine atom, results in distinct spectroscopic fingerprints in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These differences are instrumental in the identification and characterization of the isomers.
Infrared (IR) Spectroscopy
| Functional Group | 2-Bromobenzoic Acid (cm⁻¹) | 3-Bromobenzoic Acid (cm⁻¹) | 4-Bromobenzoic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad)[9] | ~3000 (broad)[9] | ~3000 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700[9] | ~1700[9] | ~1680[9] |
| C-Br Stretch | ~750[9] | ~800[9] | ~850[9] |
¹H NMR Spectroscopy (Chemical Shifts in ppm, Solvent: DMSO-d₆)
-
2-Bromobenzoic Acid: The proton chemical shifts are influenced by the proximity of the bromine and carboxylic acid groups.
-
3-Bromobenzoic Acid: The meta-substitution pattern leads to a distinct set of proton signals.
-
4-Bromobenzoic Acid: The para-substitution results in a more symmetrical pattern in the ¹H NMR spectrum.[20][21]
¹³C NMR Spectroscopy
The position of the bromine atom significantly impacts the chemical shifts of the carbon atoms in the benzene ring, providing a clear method for distinguishing between the isomers.[22]
Comparative Reactivity
The electronic and steric effects of the bromine substituent at different positions on the benzene ring lead to variations in the reactivity of the isomers in key organic transformations.
Acidity
2-Bromobenzoic acid is a stronger acid (lower pKa) than 3-bromobenzoic acid.[23] This is attributed to the "ortho effect," where the bulky bromine atom at the ortho position forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization and thereby increasing the acidity of the proton.[23]
Suzuki-Miyaura Coupling
All three isomers are effective substrates in Suzuki-Miyaura cross-coupling reactions to form biphenylcarboxylic acids. Interestingly, the ortho-isomer, 2-bromobenzoic acid, which might be expected to have lower reactivity due to steric hindrance, has been reported to give a high yield of 97% under specific aqueous conditions.[24] The 3- and 4-bromobenzoic acid isomers also provide high yields, typically between 89-99%.[24]
Experimental Protocols
Detailed methodologies for key reactions involving bromobenzoic acid isomers are provided below. These protocols are generalized and may require optimization based on specific substrates and laboratory conditions.
Fischer Esterification
This protocol outlines the acid-catalyzed esterification of a bromobenzoic acid isomer with an alcohol.
Materials:
-
Bromobenzoic acid isomer (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the bromobenzoic acid isomer in an excess of the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a set period (e.g., 2-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[14][15]
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[14]
-
Purify the product by column chromatography if necessary.
Amide Bond Formation using EDC/HOBt
This protocol describes the formation of an amide from a bromobenzoic acid isomer and an amine using a carbodiimide (B86325) coupling agent.
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve 3-bromobenzoic acid, HOBt, and the amine in the anhydrous solvent.[25]
-
Add the base to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC to the cooled solution and stir.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water or 1 M HCl and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[25]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[25]
-
Purify the crude product by flash column chromatography.[25]
Suzuki-Miyaura Cross-Coupling
This protocol details a green chemistry approach to the Suzuki-Miyaura coupling of a bromobenzoic acid isomer with an arylboronic acid in water.
Materials:
-
Bromobenzoic acid isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[5][24]
Procedure:
-
To a round-bottom flask, add the bromobenzoic acid isomer, arylboronic acid, palladium catalyst, and potassium carbonate.[5][24]
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for the specified reaction time (e.g., 1-1.5 hours).[5][24]
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the collected solid with distilled water to remove inorganic impurities.[24]
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) illustrate important workflows and conceptual relationships.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 3. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fi [fishersci.fi]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. spectrabase.com [spectrabase.com]
- 21. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]
- 22. 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum [chemicalbook.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Spectroscopic differentiation of bromobenzoic acid isomers using NMR and IR
A Comparative Analysis of 2-, 3-, and 4-Bromobenzoic Acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. The subtle differences in the substitution patterns of isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides an objective comparison of the spectroscopic data for the three isomers of bromobenzoic acid—2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid—utilizing ¹H NMR, ¹³C NMR, and IR spectroscopy to facilitate their unambiguous differentiation.
Spectroscopic Data Summary
The unique placement of the bromine atom relative to the carboxylic acid group on the benzene (B151609) ring in each isomer results in distinct spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the isomeric structure. Spectra are typically recorded in deuterated solvents such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (MeOD).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in MeOD [1]
| Proton Assignment | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Aromatic Protons | 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H) | 8.15 (t, 1H), 7.95 (d, 1H), 7.70 (d, 1H), 7.35 (t, 1H) | 7.82 (d, J = 8.5 Hz, 2H), 7.55 (d, J = 8.5 Hz, 2H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | 2-Bromobenzoic Acid (in MeOD)[1] | 3-Bromobenzoic Acid (in CDCl₃)[2] | 4-Bromobenzoic Acid (in MeOD)[1] |
| C=O | 169.6 | 171.5 | 168.8 |
| C1 (C-COOH) | 135.3 | 132.8 | 131.1 |
| C2 | 122.0 | 136.0 | 132.8 |
| C3 | 134.5 | 122.5 | 132.5 |
| C4 | 132.1 | 133.0 | 128.8 |
| C5 | 128.4 | 130.2 | 132.5 |
| C6 | 133.6 | 128.8 | 132.8 |
Infrared (IR) Spectroscopy Data
Key IR absorption bands for the bromobenzoic acid isomers are presented below. The substitution pattern on the benzene ring particularly influences the C-H out-of-plane bending vibrations in the fingerprint region, which is often characteristic of the substitution pattern.[3]
Table 3: Key IR Absorption Bands (cm⁻¹) [3]
| Functional Group | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | ~1680 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-Br Stretch | ~750 | ~800 | ~850 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a bromobenzoic acid isomer.
Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the bromobenzoic acid isomer for ¹H NMR, or a larger quantity for ¹³C NMR, and place it in a clean, dry NMR tube.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) to the NMR tube.[3]
-
Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved. If necessary, the solution can be filtered through a small plug of glass wool into a clean NMR tube.[3]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[2]
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is used. Typically, 8-16 scans are sufficient.[2]
-
For ¹³C NMR, a standard proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[2]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[2]
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid bromobenzoic acid isomer.
Methodology (Thin Solid Film): [3]
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[3]
-
Film Casting: Place a single, clean salt plate (e.g., KBr or NaCl) on a flat surface. Using a pipette, transfer a drop of the prepared solution onto the center of the salt plate.[3]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[3]
-
Data Collection: Acquire the background spectrum (air) and then the sample spectrum over a range of 4000-400 cm⁻¹.[3]
-
Cleaning: After the analysis, clean the salt plate thoroughly with a suitable solvent like acetone (B3395972) and return it to a desiccator.[3]
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of bromobenzoic acid isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the ortho-, meta-, and para- isomers of bromobenzoic acid, ensuring the correct identification of these important chemical building blocks.
References
Reactivity comparison of 3-Bromo-2-chlorobenzoic acid with other halobenzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Bromo-2-chlorobenzoic acid with other representative halobenzoic acids. The information presented herein, supported by established chemical principles and available experimental data, is intended to assist researchers in making informed decisions for synthetic planning and execution.
Introduction to the Reactivity of Halobenzoic Acids
The reactivity of halobenzoic acids is primarily governed by the interplay of the electronic and steric effects of the halogen and carboxylic acid substituents on the aromatic ring. The nature and position of the halogen atoms significantly influence the acidity of the carboxyl group and the susceptibility of the molecule to various transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and esterification.
This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, an ortho-chlorine atom, and a meta-bromo substituent. This unique substitution pattern results in a distinct reactivity profile compared to other mono- and di-halobenzoic acids. The ortho-chloro substituent is expected to exert a significant "ortho effect," primarily influencing the acidity of the carboxylic acid. In cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization.
Acidity Comparison
The acidity of a substituted benzoic acid is a fundamental property that reflects the electronic effects of the substituents. Electron-withdrawing groups, such as halogens, generally increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through an inductive effect. The position of the substituent is also critical, with ortho-substituents often having a more pronounced effect on acidity.
The table below presents the pKa values for this compound and a selection of other halobenzoic acids for comparison. A lower pKa value indicates a stronger acid.
| Compound | Structure | pKa |
| Benzoic Acid[1] | C₆H₅COOH | 4.20 |
| 2-Chlorobenzoic Acid | 2-Cl-C₆H₄COOH | 2.94 |
| 3-Chlorobenzoic Acid | 3-Cl-C₆H₄COOH | 3.83 |
| 4-Chlorobenzoic Acid | 4-Cl-C₆H₄COOH | 3.98 |
| 2-Bromobenzoic Acid | 2-Br-C₆H₄COOH | 2.85 |
| 3-Bromobenzoic Acid[2] | 3-Br-C₆H₄COOH | 3.81 |
| 4-Bromobenzoic Acid | 4-Br-C₆H₄COOH | 3.97 |
| This compound | 3-Br-2-Cl-C₆H₄COOH | ~2.50 (Predicted) |
| 2,3-Dichlorobenzoic Acid | 2,3-Cl₂-C₆H₃COOH | 2.55 |
Analysis: The predicted pKa of approximately 2.50 for this compound suggests it is a significantly stronger acid than benzoic acid and its monohalogenated counterparts in the meta and para positions. This increased acidity is attributed to the combined electron-withdrawing inductive effects of the bromine and chlorine atoms. The ortho-chloro substituent plays a particularly crucial role due to the "ortho effect," which involves a combination of steric and electronic factors that enhance acidity. The acidity of this compound is comparable to that of 2,3-dichlorobenzoic acid, highlighting the potent acidifying effect of two ortho and meta halogen substituents.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, with the general trend in reactivity being I > Br > Cl > F.[3] This trend is primarily due to the decreasing bond dissociation energy of the carbon-halogen bond.
For dihalogenated substrates like this compound, the difference in reactivity between the C-Br and C-Cl bonds can allow for selective cross-coupling at the more reactive C-Br bond under carefully controlled conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. The following table provides representative yields for the Suzuki coupling of 3-Bromobenzoic acid with various arylboronic acids, which can serve as a baseline for predicting the reactivity of other brominated benzoic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97[4] |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95[4] |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99[4] |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89[4] |
Reactivity Predictions for this compound:
-
Selective Monocoupling: It is anticipated that under standard Suzuki-Miyaura conditions, this compound will preferentially undergo coupling at the more reactive C-Br bond, leaving the C-Cl bond intact. This would allow for the synthesis of 2-chloro-3-arylbenzoic acids.
-
Double Coupling: Achieving double coupling to replace both the bromine and chlorine atoms would likely require more forcing reaction conditions, such as higher temperatures, stronger bases, and more active catalyst systems, due to the lower reactivity of the C-Cl bond.
-
Steric Hindrance: The presence of the ortho-chloro substituent may introduce some steric hindrance around the C-Br bond, which could potentially lead to slightly lower reaction rates or yields compared to an unhindered substrate like 3-bromobenzoic acid under identical conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halobenzoic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halobenzoic acid with an arylboronic acid.
Materials:
-
Halobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a round-bottom flask, add the halobenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromo-2-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods applicable to the quantification of 3-Bromo-2-chlorobenzoic acid and other structurally similar halogenated benzoic acids. The selection of an appropriate analytical technique is contingent upon factors such as required sensitivity, the complexity of the sample matrix, and the specific analytical objective. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the most prevalent and robust techniques for this class of compounds.
Comparison of Analytical Method Performance
While specific validated method performance data for this compound is not extensively available in publicly accessible literature, data from validated methods for other halogenated and non-halogenated benzoic acids provide a strong basis for comparison and method development. The following tables summarize the performance characteristics of HPLC and GC methods for benzoic acid and its derivatives.
Table 1: Performance Characteristics of HPLC Methods for Benzoic Acid and its Derivatives [1]
| Analyte | Method | Linearity (Concentration Range) | r² | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Benzoic Acid | HPLC-DAD | 5-200 µg/mL | 0.9998 | 85.61-102.04 | 1.84 | 0.42 | 1.14 | [1] |
| 2,4,6-Trifluorobenzoic acid | RP-HPLC | Not Specified | >0.99 | 80-120 | 1.8 | Not Specified | Not Specified | [1] |
| 5-Bromo-2-chlorobenzoic acid | RP-HPLC | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Table 2: Performance Characteristics of GC Methods for Halogenated Benzoic Acids
| Analyte | Method | Derivatization | Linearity (Concentration Range) | r² | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |
| Chlorinated Benzoic Acids | GC-MS | Diazomethane (B1218177) | Not Specified | Not Specified | Not Specified | Not Specified | 1-10 ng/g in soil | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for HPLC and GC methods that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-DAD) Method for Benzoic Acid
This method is suitable for the quantification of benzoic acid and can serve as a starting point for developing a method for this compound.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector (DAD).
-
Column: Germini-C18 modified silica (B1680970) column (50 mm x 4.6 mm i.d., 5 µm particle diameter).[1]
-
Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (B129727) in a 60:40 (% v/v) ratio.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: Diode-array detector (DAD) at 234 nm.[1]
-
Sample Preparation: Extraction with a mixture of methanol and water (60:40, v/v).[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Chlorinated Benzoic Acids
This method is designed for the analysis of various chlorinated benzoic acid isomers in complex matrices like soil and involves a derivatization step.[3]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization: Methylation of the carboxylic acid group using diazomethane. The optimized procedure involves reacting the sample with diazomethane in 1% methanol for 1 hour at 5°C.[3]
-
Column: A series-coupled (tandem) arrangement of two different columns, such as DB-5 and DB-200.[3]
-
Detection: Electron Ionization-Mass Spectrometry (EI-MS).[3]
-
Sample Preparation: Accelerated Solvent Extraction (ASE) followed by a clean-up step using gel permeation chromatography to remove interfering matrix components.[3]
Workflow for Analytical Method Validation
The validation of an analytical method ensures its reliability, reproducibility, and accuracy for the intended purpose. A typical workflow for the validation of an analytical method for quantifying a compound like this compound is depicted below.
Caption: A generalized workflow for the development and validation of an analytical method.
References
Comparative study of catalysts for the Suzuki coupling of bromobenzoic acids
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of Bromobenzoic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl carboxylic acids, which are key structural motifs in numerous pharmaceuticals and functional materials. The choice of catalyst is paramount for achieving high yields and selectivity, especially when dealing with substrates such as bromobenzoic acids which contain both a coordinating carboxylic acid group and a halogen for coupling. This guide provides a comparative analysis of three widely used palladium-based catalyst systems for the Suzuki coupling of bromobenzoic acids: the classical tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a modern system comprising palladium acetate (B1210297) (Pd(OAc)₂) with the bulky, electron-rich SPhos ligand, and the heterogeneous palladium on carbon (Pd/C) catalyst.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of the selected catalyst systems in the Suzuki coupling of various bromobenzoic acids. While direct side-by-side comparative studies under identical conditions are limited in the literature, this table compiles representative data to facilitate an objective comparison.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON (approx.) | TOF (approx. h⁻¹) |
| Pd(PPh₃)₄ | 4-Amino-3-bromobenzoic acid | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | 3-5 | ~85 | 17-28 | 1-2 |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole* | Arylboronic acid | K₃PO₄ | Toluene/Water | 100 | 12 | 1-2 | >95 | >47 | >4 |
| Pd/C | 4-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ | Ethanol/Water | Room Temp. | 0.5 | 3** | ~100 | 33 | 66 |
*Data for a structurally similar substrate is used as a representative example due to the lack of direct comparative data for bromobenzoic acids under these specific conditions.[1] **Catalyst loading for heterogeneous catalysts is often expressed in weight percent and has been converted to an approximate mol% for comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. The following are representative protocols for the Suzuki-Miyaura coupling of a bromobenzoic acid.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol describes a general procedure for the coupling of a bromobenzoic acid with an arylboronic acid using the Pd(PPh₃)₄ catalyst.[1]
Materials:
-
Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the bromobenzoic acid, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol utilizes a highly active catalyst system suitable for a broad range of substrates.
Materials:
-
Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the bromobenzoic acid, arylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 3: Suzuki Coupling using Pd/C
This protocol offers a more environmentally friendly approach using a recyclable heterogeneous catalyst.[2]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
10% Pd/C (e.g., 50 mg per 1 mmol of bromobenzoic acid)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, phenylboronic acid, and potassium carbonate.
-
Add the ethanol/water solvent mixture and the Pd/C catalyst.
-
Stir the mixture vigorously at room temperature for 30 minutes. The reaction can be performed open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Acidify the filtrate with 1M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The recovered Pd/C catalyst can often be reused in subsequent reactions.[2]
Mandatory Visualization
References
Acidity of 3-Bromo-2-chlorobenzoic Acid and Its Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The acidity of substituted benzoic acids is a fundamental parameter influencing their chemical reactivity, bioavailability, and pharmacological activity. Halogen substitution on the aromatic ring significantly impacts the dissociation of the carboxylic acid proton through a combination of inductive and steric effects. This guide provides a comparative analysis of the acidity of 3-Bromo-2-chlorobenzoic acid and its isomers, supported by available quantitative data and detailed experimental protocols for pKa determination.
Acidity Comparison: pKa Values
| Compound | CAS Number | pKa (Predicted) | pKa (Experimental) |
| Benzoic Acid | 65-85-0 | - | 4.20[1][2] |
| 2-Chlorobenzoic Acid | 118-91-2 | - | 2.89 - 2.92[3][4] |
| 3-Chlorobenzoic Acid | 535-80-8 | - | 3.81 - 3.82[5][6] |
| 4-Chlorobenzoic Acid | 74-11-3 | - | 3.98[7][8] |
| 2-Bromobenzoic Acid | 88-65-3 | - | 2.84[9][10] |
| 3-Bromobenzoic Acid | 585-76-2 | - | 3.86[11][12][13][14] |
| 4-Bromobenzoic Acid | 586-76-5 | - | 3.97[15][16] |
| This compound | 56961-27-4 | 2.50 ± 0.25 [17][18] | Not available |
| 2-Bromo-4-chlorobenzoic Acid | 936-08-3 | 2.62 ± 0.10[19] | Not available |
| 4-Bromo-3-chlorobenzoic Acid | 25118-59-6 | 3.60 ± 0.10[20][21] | Not available |
Note: Predicted pKa values are computationally derived and should be considered as estimates. Experimental values provide a more accurate measure of acidity under specific conditions.
Structure-Acidity Relationship
The acidity of substituted benzoic acids is primarily governed by the electronic and steric effects of the substituents.
Electronic Effects: Halogens (chlorine and bromine) are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base (benzoate anion) by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid. The strength of the inductive effect diminishes with increasing distance from the carboxylic acid group.
Steric Effects (Ortho Effect): Substituents at the ortho position (C2 and C6) can cause steric hindrance, forcing the carboxyl group out of the plane of the benzene (B151609) ring. This "ortho effect" disrupts the resonance stabilization of the undissociated acid, making it easier to deprotonate and thus increasing its acidity. This is why 2-chlorobenzoic acid and 2-bromobenzoic acid are significantly more acidic than their meta and para isomers.
In the case of this compound, the presence of a chloro group at the ortho position and a bromo group at the meta position leads to a substantial increase in acidity compared to benzoic acid. The ortho chloro group exerts a strong steric and inductive effect, while the meta bromo group contributes an additional inductive effect.
Experimental Protocols for pKa Determination
The determination of pKa values is a critical experimental procedure in chemical analysis. The two most common methods for determining the pKa of compounds like bromo-chlorobenzoic acids are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode as the base is added. The pKa is the pH at which half of the acid has been neutralized.
Experimental Workflow:
Detailed Methodology:
-
Solution Preparation: A precisely weighed sample of the bromo-chlorobenzoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol, to ensure solubility. The concentration should be accurately known.
-
Titrant Preparation: A standard solution of a strong base, such as 0.1 M NaOH, is prepared and standardized against a primary standard (e.g., potassium hydrogen phthalate).
-
Titration Procedure: The acid solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously. The titrant is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the titration data. The pKa is then determined as the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Principle: The absorbance of a solution of the compound is measured at various pH values. The acidic (HA) and basic (A⁻) forms of the compound will have different molar absorptivities at a given wavelength. By measuring the absorbance at a wavelength where the two species have different absorptions across a range of pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Experimental Workflow:
Detailed Methodology:
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) are prepared with known and constant ionic strength.
-
Sample Preparation: A stock solution of the bromo-chlorobenzoic acid isomer is prepared in a suitable solvent. A small, constant aliquot of this stock solution is added to each of the buffer solutions to create a series of test solutions with the same total analyte concentration.
-
Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each test solution is recorded over a relevant wavelength range. The spectra of the fully protonated (in highly acidic solution) and fully deprotonated (in highly basic solution) forms are also recorded.
-
Data Analysis: An analytical wavelength is chosen where the difference in absorbance between the acidic and basic forms is maximal. A plot of absorbance at this wavelength versus pH will yield a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the pKa can be calculated for each pH value using the following equation:
pKa = pH + log[(A - Ab) / (Aa - A)]
where A is the absorbance of the solution at a given pH, Aa is the absorbance of the fully protonated form, and Ab is the absorbance of the fully deprotonated form.
Conclusion
The acidity of this compound and its isomers is significantly influenced by the position of the halogen substituents. The ortho effect and the inductive electron-withdrawing nature of bromine and chlorine atoms lead to a marked increase in acidity compared to the parent benzoic acid. While experimental pKa data for many bromo-chlorobenzoic acid isomers is sparse, predicted values and data from related compounds provide a strong basis for understanding their structure-acidity relationships. For researchers and drug development professionals, an understanding of these acidic properties is essential for predicting molecular interactions, solubility, and reactivity in biological and chemical systems. The experimental protocols outlined provide a framework for the precise determination of these crucial parameters.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. lookchem.com [lookchem.com]
- 10. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. lookchem.com [lookchem.com]
- 14. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]
- 15. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
- 17. This compound CAS#: 56961-27-4 [m.chemicalbook.com]
- 18. lookchem.com [lookchem.com]
- 19. Page loading... [guidechem.com]
- 20. nbinno.com [nbinno.com]
- 21. chembk.com [chembk.com]
Ortho effect in 2-halobenzoic acids versus meta and para isomers
A comparative analysis of the acidity of ortho-halobenzoic acids versus their meta and para isomers reveals a significant increase in strength for the ortho-substituted compounds. This phenomenon, known as the "ortho effect," is a cornerstone concept in physical organic chemistry, with important implications for drug design and development where molecular acidity can dictate solubility, absorption, and interaction with biological targets.
This guide provides an objective comparison of the acidic strength, represented by pKa values, of 2-halobenzoic acids and their meta and para counterparts. The enhanced acidity of the ortho isomers is a consistent trend observed across different halogen substituents. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[1][2] For halobenzoic acids, this increase in acidity can be as much as eight-fold.[1]
Comparative Acidity: A Quantitative Look
The acidity of benzoic acid derivatives is quantified by their pKa values; a lower pKa indicates a stronger acid. The table below summarizes the experimental pKa values for fluoro-, chloro-, bromo-, and iodobenzoic acid isomers in water.
| Substituent | Ortho Isomer (pKa) | Meta Isomer (pKa) | Para Isomer (pKa) | Benzoic Acid (pKa) |
| -F | 3.27[3] | 3.86[3] | 4.14[3] | 4.20[3] |
| -Cl | 2.94[4][5] | 3.83 | 3.99 | 4.20 |
| -Br | 2.85 | 3.81 | 4.00[4] | 4.20 |
| -I | 2.86 | 3.86 | 4.03 | 4.20 |
The data clearly illustrates that for all halogens, the ortho isomer is the most acidic, followed by the meta, and then the para isomer, which has an acidity closest to that of unsubstituted benzoic acid. The true order of acidity for the ortho-halobenzoic acids is Br ≈ I > Cl > F.[6]
Understanding the Ortho Effect
The increased acidity of ortho-substituted benzoic acids is attributed to a combination of electronic and steric factors that stabilize the resulting carboxylate anion.[6][7] While polar effects are significant, the "ortho effect" cannot be explained by a single universal theory.[7]
A key factor is the steric hindrance provided by the ortho substituent, which forces the carboxyl group to twist out of the plane of the benzene (B151609) ring.[1] This twisting inhibits the resonance between the carboxyl group and the aromatic ring.[1] In the undissociated acid, this resonance is a stabilizing factor. By diminishing this resonance, the energy of the acid molecule is raised, making it easier to deprotonate.
The following diagram illustrates the interplay of factors contributing to the ortho effect in 2-halobenzoic acids.
Figure 1. Logical relationship of factors contributing to the ortho effect.
In addition to the steric hindrance, the electron-withdrawing inductive effect (-I) of the halogen atom plays a crucial role.[6] This effect withdraws electron density from the carboxylate group, thereby stabilizing the negative charge of the anion and increasing the acidity.[8] This inductive effect is distance-dependent and is strongest at the ortho position.[9]
Experimental Determination of pKa Values
The pKa values presented in this guide are typically determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a common and reliable method for determining pKa values.[3]
Experimental Protocol:
-
Sample Preparation: A precise amount of the halobenzoic acid is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.
-
Titration Setup: A calibrated pH meter with a glass electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is used as the titrant and is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
The calibration of the electrode system is crucial and can be performed using Gran's method.[4]
UV-Vis Spectrophotometry
This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of the compound have different UV-Vis absorbance spectra.[3]
Experimental Protocol:
-
Sample Preparation: A series of solutions of the halobenzoic acid are prepared at a constant concentration in buffer solutions of known pH, covering a range around the expected pKa.
-
Absorbance Measurement: The UV-Vis absorbance spectrum of each buffered solution is measured using a spectrophotometer. An analytical wavelength is chosen where the difference in absorbance between the acidic and basic forms is maximal.
-
Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. The pKa can also be calculated using the Henderson-Hasselbalch equation.[3]
Conclusion
The ortho effect in 2-halobenzoic acids is a well-documented phenomenon that leads to a significant increase in their acidity compared to their meta and para isomers. This effect arises from a combination of steric hindrance, which disrupts the resonance stabilization of the undissociated acid, and the strong electron-withdrawing inductive effect of the halogen, which stabilizes the conjugate base. For researchers and professionals in drug development, a thorough understanding of the ortho effect is essential for predicting and modulating the physicochemical properties of aromatic carboxylic acids.
References
- 1. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 9. quora.com [quora.com]
Unraveling Isomeric Differences: A Comparative Guide to the Mass Spectrometry Fragmentation of Bromobenzoic Acids
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical analysis. This guide provides an objective comparison of the mass spectrometry fragmentation patterns of 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid, supported by experimental data to aid in their differentiation.
The substitution pattern of the bromine atom on the benzene (B151609) ring relative to the carboxylic acid group significantly influences the fragmentation pathways under electron ionization (EI), leading to distinct mass spectra that can be used for unambiguous identification. While all three isomers exhibit a prominent molecular ion peak, the subtle differences in their fragmentation patterns, particularly the "ortho effect" observed in 2-bromobenzoic acid, provide a reliable basis for their distinction.
Comparative Fragmentation Data
In electron ionization mass spectrometry (EI-MS), all three bromobenzoic acid isomers display a characteristic molecular ion peak. The presence of bromine is readily identified by the M+2 isotopic peak, which has a relative abundance nearly equal to the molecular ion peak due to the natural isotopic abundance of 79Br and 81Br.[1] However, the relative intensities of key fragment ions can differ, aiding in isomer differentiation.
| Ion Fragment | 2-Bromobenzoic Acid (m/z) | 3-Bromobenzoic Acid (m/z) | 4-Bromobenzoic Acid (m/z) | Fragmentation Pathway |
| [M]+• (79Br/81Br) | 200/202 | 200/202 | 200/202 | Molecular Ion |
| [M-OH]+ | 183/185 | 183/185 | 183/185 | Loss of hydroxyl radical |
| [M-COOH]+ | 155/157 | 155/157 | 155/157 | Loss of carboxyl radical |
| [C6H4Br]+ | 155/157 | 155/157 | 155/157 | Decarboxylation |
| [C6H5O]+ | 120 | - | - | "Ortho effect": Loss of Br radical followed by rearrangement |
| [C6H5]+ | 77 | 77 | 77 | Loss of CO from [C6H5CO]+ |
| [C4H3]+ | 51 | 51 | 51 | Fragmentation of the phenyl ring |
Data compiled from various sources including PubChem and NIST.[1]
Distinguishing Fragmentation Pathways
The primary fragmentation pathways for the meta and para isomers are broadly similar, involving the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[1] However, the ortho isomer, 2-bromobenzoic acid, exhibits a characteristic "ortho effect." This well-documented phenomenon in mass spectrometry involves the interaction of adjacent functional groups, leading to unique fragmentation pathways that are suppressed in the meta and para isomers.[2][3]
Experimental Protocols
The following provides a detailed methodology for the analysis of bromobenzoic acid isomers using Electron Ionization Mass Spectrometry (EI-MS).
Objective: To determine and compare the mass-to-charge ratio of the molecular ion and key fragments of bromobenzoic acid isomers.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small quantity of the solid bromobenzoic acid isomer is introduced into the mass spectrometer. This is typically achieved using a direct insertion probe, which is heated to vaporize the sample into the ion source under high vacuum.[1]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, typically at 70 eV.[1] This energetic collision removes an electron from the molecule, forming a positively charged molecular ion (a radical cation).[1]
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking down into smaller, charged fragments and neutral species.[1] The specific fragmentation pattern is dependent on the molecular structure.
-
Mass Analysis: The positively charged ions, including the molecular ion and its fragments, are accelerated by an electric field and then passed through a magnetic field or a quadrupole mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[1]
-
Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
This comparative guide highlights the utility of mass spectrometry in distinguishing between the isomers of bromobenzoic acid. The characteristic fragmentation patterns, particularly the unique pathway observed for the ortho isomer, provide a robust method for their identification, which is essential for quality control and research in the pharmaceutical and chemical industries.
References
A Comparative Guide to the HPLC Retention Times of Bromobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times for the three positional isomers of bromobenzoic acid: 2-bromobenzoic acid (ortho-isomer), 3-bromobenzoic acid (meta-isomer), and 4-bromobenzoic acid (para-isomer). Understanding the chromatographic behavior of these isomers is crucial for their separation, identification, and quantification in various applications, including synthetic chemistry, pharmaceutical analysis, and metabolic studies.
Elution Order and Retention Time Comparison
In reversed-phase HPLC, the retention of a compound is primarily governed by its hydrophobicity. Generally, less polar compounds interact more strongly with the nonpolar stationary phase (such as C18) and thus have longer retention times. The position of the bromine atom on the benzoic acid ring influences the molecule's overall polarity and, consequently, its retention behavior.
While a definitive, universally applicable set of retention times cannot be provided due to variations in HPLC systems, columns, and specific mobile phase compositions, the general elution order for bromobenzoic acid isomers under typical reversed-phase conditions has been observed. High-Temperature Liquid Chromatography (HTLC) studies indicate that the 4-bromobenzoic acid isomer is the most retained, suggesting it is the least polar of the three. The 2- and 3-bromobenzoic acid isomers are more polar and therefore elute earlier.[1]
The following table summarizes representative retention times for the three isomers based on a standard reversed-phase HPLC method.
| Isomer | Structure | Representative Retention Time (minutes) |
| 2-Bromobenzoic Acid | ortho-bromobenzoic acid | 10.2 |
| 3-Bromobenzoic Acid | meta-bromobenzoic acid | 10.8 |
| 4-Bromobenzoic Acid | para-bromobenzoic acid | 11.5 |
Note: The retention times provided are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocol
The following is a detailed methodology for the separation and analysis of bromobenzoic acid isomers using reversed-phase HPLC. This protocol is based on established methods for the analysis of benzoic acid derivatives.[1][2][3]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic acids.[3]
-
Chemicals:
-
2-Bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid standards (≥98% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid or Phosphoric acid (analytical grade).
-
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each bromobenzoic acid isomer into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark.
-
Working Standard Solution (100 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to the desired concentration.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-12 min: 30% to 90% B12-15 min: 90% B15.1-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a stable baseline.
-
Inject the mixed working standard solution to determine the retention times of the three isomers.
-
Inject the individual standard solutions to confirm the identity of each peak.
-
Run samples as required.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the isomers' structures and their chromatographic behavior.
References
Comparison of synthetic routes for 3-Bromo-2-chlorobenzoic acid in terms of yield and purity
For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated benzoic acid derivatives is a critical aspect of creating novel molecular entities. 3-Bromo-2-chlorobenzoic acid, a key building block in medicinal chemistry, presents a unique synthetic challenge due to the specific arrangement of its substituents. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into potential yields and purities based on analogous reactions, supplemented with detailed experimental protocols for these established methodologies.
Comparison of Synthetic Strategies
Two primary strategies are considered for the synthesis of this compound: the Sandmeyer reaction starting from an amino precursor and the direct electrophilic bromination of 2-chlorobenzoic acid. The choice between these routes involves a trade-off between the selectivity of the reaction and the availability of starting materials.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination |
| Starting Material | 3-Amino-2-chlorobenzoic acid | 2-Chlorobenzoic acid |
| Key Reactions | Diazotization, Sandmeyer Reaction | Electrophilic Aromatic Substitution |
| Reagents | Sodium nitrite (B80452), Hydrobromic acid, Copper(I) bromide | N-Bromosuccinimide, Sulfuric acid |
| Anticipated Yield | 60-70% (Estimated based on similar Sandmeyer reactions) | Variable; highly dependent on reaction conditions and purification due to isomer formation. |
| Anticipated Purity | High, as the regiochemistry is determined by the starting material. | Moderate to low before purification; formation of 5-bromo and other isomers is a significant issue. |
| Advantages | High regioselectivity, leading to a purer product with less complex purification. | Readily available and inexpensive starting material. |
| Disadvantages | The starting material, 3-amino-2-chlorobenzoic acid, is not as readily available as 2-chlorobenzoic acid. Diazonium intermediates can be unstable. | Poor regioselectivity, leading to a mixture of isomers that require careful separation, potentially lowering the overall yield of the desired product. |
Synthetic Route Diagrams
To visualize the proposed synthetic pathways, the following diagrams have been generated.
Caption: Comparative workflow of the two proposed synthetic routes for this compound.
Experimental Protocols
While specific experimental data for the synthesis of this compound is limited in the literature, the following protocols for analogous reactions can be adapted by researchers.
Route 1: Sandmeyer Reaction of an Aminobenzoic Acid (General Procedure)
This protocol is based on the general principles of the Sandmeyer reaction and would require optimization for the specific substrate, 3-amino-2-chlorobenzoic acid.
Materials:
-
3-Amino-2-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (B78521) (for workup)
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-amino-2-chlorobenzoic acid in aqueous hydrobromic acid. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is typically heated (e.g., to 50-60 °C) for a short period to ensure complete reaction. After cooling to room temperature, the mixture is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or toluene) to afford the pure this compound.
Route 2: Direct Bromination of 2-Chlorobenzoic Acid
This protocol is adapted from procedures for the bromination of 2-chlorobenzoic acid, which predominantly yields the 5-bromo isomer. Achieving a significant yield of the 3-bromo isomer would likely require specific catalysts or reaction conditions, followed by careful purification.
Materials:
-
2-Chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium sulfite (B76179) (for quenching)
-
Methanol (B129727) or Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flask protected from light, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at room temperature.
-
Bromination: Cool the solution in an ice bath and add N-bromosuccinimide portion-wise, maintaining a low temperature. The reaction mixture is then stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time to allow for the bromination to proceed. Reaction progress should be monitored by a suitable technique like TLC or HPLC.
-
Workup: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product mixture. The precipitate is collected by filtration and washed with cold water until the washings are neutral. A wash with a dilute sodium sulfite solution can be used to remove any unreacted bromine.
-
Purification: The crude solid, which is a mixture of isomers, requires purification. Fractional crystallization from a solvent such as methanol or ethanol is a common method. The different solubilities of the isomers may allow for the isolation of the this compound, although this can be a challenging and yield-reducing step.
Conclusion
The synthesis of this compound presents a choice between a highly regioselective but potentially more costly route (Sandmeyer reaction) and a route using a cheaper starting material that suffers from a lack of selectivity (direct bromination). The Sandmeyer reaction is the more promising approach for obtaining a high-purity product without the need for extensive purification to remove isomers. However, the direct bromination route may be viable if efficient purification methods are developed or if a mixture of isomers is acceptable for subsequent synthetic steps. The selection of the optimal route will depend on the specific requirements of the research or production campaign, including the availability of starting materials, the desired purity of the final product, and the scale of the synthesis. Further research into catalytic systems that could improve the regioselectivity of the direct bromination of 2-chlorobenzoic acid would be of significant value.
A Comparative Guide to the Biological Activities of Bromobenzoic Acid Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the ortho-, meta-, and para-isomers of bromobenzoic acid. The strategic positioning of the bromine atom on the benzoic acid scaffold significantly influences the physicochemical properties and, consequently, the biological efficacy of its derivatives. This document synthesizes experimental data to offer an objective comparison, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.
Data Presentation: A Quantitative Comparison
The biological activities of bromobenzoic acid derivatives are quantitatively assessed through various in vitro assays. The following tables summarize key data points, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values for anticancer and enzyme inhibition activities, allowing for a direct comparison of the potency of derivatives from different bromobenzoic acid isomers.
Table 1: Antimicrobial Activity of Bromobenzoic Acid Derivatives
| Derivative | Isomer | Microorganism | MIC (µM) | Reference |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | meta | Bacillus subtilis | 2.11 | [1] |
| p-bromo derivative of PABA | para | Candida albicans | 1.81 | [1] |
| p-bromo derivative of PABA | para | Aspergillus niger | 1.81 | [1] |
| Schiff base of 4-Amino-3-bromobenzoic acid | ortho | Staphylococcus aureus (MRSA) | 15.62 | [2] |
Table 2: Anticancer Activity of Brominated Derivatives
| Derivative | Isomer Position of Bromo Group | Cell Line | IC50 (µg/mL) | Reference |
| Brominated acetophenone (B1666503) derivative 5c | ortho on acetophenone | HeLa, MCF7, A549, Caco2, PC3 | < 10 - 18.40 | [3] |
Table 3: Enzyme Inhibition Activity of Benzoic Acid Derivatives
| Derivative | Target Enzyme | KI (nM) | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivative 6f | Acetylcholinesterase | 13.62 ± 0.21 | [4] |
| Tetrahydroisoquinolynyl-benzoic acid derivative 6e | Carbonic Anhydrase I | 18.78 ± 0.09 | [4] |
| Tetrahydroisoquinolynyl-benzoic acid derivative 6c | Carbonic Anhydrase II | 33.00 ± 0.29 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the evaluation of biological activities.
Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][5]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 10^5 CFU/mL in an appropriate growth medium (e.g., Mueller-Hinton Broth).[5]
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cell Seeding: Cancer cells (e.g., MCF7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[3]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a basic framework for determining if a compound inhibits a particular enzyme.[6]
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Monitoring Reaction: Monitor the progress of the reaction by measuring a change in absorbance or fluorescence over time, which is indicative of product formation.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the compound concentration.
Mandatory Visualization
Diagrams illustrating key concepts and workflows are provided below in the DOT language.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. benchchem.com [benchchem.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-chlorobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-2-chlorobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, and its disposal is governed by strict regulations to protect both personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][4][5] Therefore, adherence to stringent safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[7]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[8]
Handling and Storage:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Store in a tightly closed, original container in a dry and cool place.[4][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][8]
-
Do not eat, drink, or smoke when using this product.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
Minor Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[8]
-
Wear PPE: Don the appropriate personal protective equipment before addressing the spill.[8]
-
Containment: Prevent the further spread of the spilled material.[8]
-
Cleanup: Use dry clean-up procedures.[1] Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust.[1][8]
-
Decontamination: After collecting the material, clean the contaminated surface with water and dispose of the cleaning materials as hazardous waste.[8]
Major Spills:
-
Evacuate: Evacuate all non-essential personnel from the area.[8]
-
Alert Authorities: Alert your institution's emergency services or environmental health and safety (EHS) office.[1]
-
Containment: Prevent the spillage from entering drains or water courses.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA).[11]
-
Waste Identification: this compound is a halogenated organic compound and must be treated as hazardous waste.[12] Do not dispose of it in the regular trash or down the sewer.[11][13]
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves) separately from other waste streams.[14]
-
Specifically, it should be placed in a designated waste container for halogenated organic solids .[12]
-
Never mix incompatible wastes.[14] For example, do not combine it with strong oxidizing agents.
-
-
Container Management:
-
Labeling:
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Final Disposal Method:
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [13][16] |
| Acutely Hazardous Waste SAA Limit | Up to 1 quart of liquid or 1 kilogram of solid | [17] |
| Container Fill Level | Do not fill over 90% of the container's capacity | [15] |
| EPA Waste Violation Penalties | Up to $70,117 per violation, per day | [17] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
- 3. This compound | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. danielshealth.com [danielshealth.com]
- 12. bucknell.edu [bucknell.edu]
- 13. vumc.org [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ethz.ch [ethz.ch]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-chlorobenzoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are:
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. The following PPE must be worn when handling this compound:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles. A face shield may also be required. | OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Hand Protection | Chemical-impermeable gloves. Always inspect gloves before use and use the proper glove removal technique. | |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. For large spills, a full suit is recommended. | |
| Respiratory Protection | If dust is generated or when working outside of a chemical fume hood, a NIOSH or European Standard EN 149 approved respirator with an appropriate particle filter should be used. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound.
1. Pre-Handling and Preparation:
-
Training: Ensure all personnel are trained on the hazards and safe handling procedures for this chemical.
-
Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Verify that safety showers and eyewash stations are readily accessible and operational.[6]
-
PPE Inspection: Before starting any work, inspect all PPE for integrity.
2. Handling the Chemical:
-
Grounding: For processes that may generate static electricity, ensure equipment is properly grounded.
-
Avoiding Dust: Use procedures that minimize the generation of dust.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
-
Container Management: Keep the container tightly closed when not in use.[1]
3. Spill Management:
-
Immediate Action: In case of a spill, evacuate non-essential personnel from the area.
-
Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent and wash with water.[7]
4. Disposal Plan:
-
Waste Collection: All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[1][7] Consult your institution's environmental health and safety department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
